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  • Product: 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
  • CAS: 1803570-18-4

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride: A Strategic Guide

Disclaimer: The specific mechanism of action for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is not extensively documented in publicly available literature. This guide, therefore, presents a comprehensive and...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The specific mechanism of action for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is not extensively documented in publicly available literature. This guide, therefore, presents a comprehensive and scientifically rigorous framework for the in vitro investigation of its mechanism, drawing upon the known pharmacology of the tetrahydropyridine and furan chemical scaffolds. The proposed strategies and protocols are designed to guide researchers in the systematic exploration of this compound's biological activity.

Introduction: Deconstructing the Therapeutic Potential

The chemical architecture of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride presents a compelling case for a diverse range of pharmacological activities. The tetrahydropyridine (THP) moiety is a well-established pharmacophore found in numerous biologically active compounds, including natural products and synthetic drugs.[1] The pharmacological profile of THP derivatives is heavily influenced by the nature of their substituents.[2] Notably, the THP scaffold is famously associated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that has been instrumental in modeling Parkinson's disease.[3] The mechanism of MPTP involves its oxidation by monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which then selectively destroys dopaminergic neurons.[4][5] This has led to the exploration of other THP derivatives as potential MAO inhibitors.[6][7]

The incorporation of a furan ring further broadens the potential biological activity. Furan derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[8][9] However, it is also important to consider the potential for furan-induced toxicity, particularly hepatotoxicity, at higher concentrations.[10]

Given this background, a systematic in vitro investigation of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is warranted to elucidate its primary molecular targets and downstream signaling pathways. This guide outlines a logical, multi-tiered approach to this investigation.

Tier 1: Broad-Spectrum Target Screening - Unveiling the Primary Interaction

The initial step in characterizing a novel compound is to cast a wide net to identify its potential molecular targets. This is most efficiently achieved through broad-spectrum screening against a panel of known receptors, enzymes, and ion channels.

Recommended Approach: Competitive Binding Assays

A commercially available receptor profiling service (e.g., Eurofins' BioPrint®, CEREP's BioPrint®) can provide valuable initial data. These panels typically utilize radioligand binding assays to assess the ability of the test compound to displace a known high-affinity ligand from its target. A significant percentage of inhibition (typically >50% at a concentration of 10 µM) is considered a "hit" and warrants further investigation.

Causality Behind Experimental Choice:

This approach is favored for its breadth and efficiency. It allows for the simultaneous screening of hundreds of potential targets, providing a rapid and cost-effective way to identify the most promising avenues for further research. By identifying the primary target(s) early on, subsequent efforts can be more focused and resource-efficient.

Tier 2: Target Validation and Potency Determination - From Hit to Lead

Once a primary target or a small number of high-affinity targets have been identified, the next step is to validate this interaction and determine the compound's potency.

Experimental Protocols:
  • Enzyme Inhibition Assays: If the primary target is an enzyme (e.g., MAO-A or MAO-B), a dose-response inhibition curve should be generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

  • Receptor Binding Assays: For receptor targets, saturation binding experiments with a radiolabeled ligand in the presence of increasing concentrations of the test compound will yield the Ki (inhibition constant), a measure of the compound's binding affinity.

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator, cell-based functional assays are essential. For example, if the target is a G-protein coupled receptor (GPCR), a cAMP assay or a calcium mobilization assay can be employed to measure the downstream signaling response. This will provide the EC50 (for agonists) or IC50 (for antagonists) values.

Self-Validating System:

The combination of binding and functional assays provides a self-validating system. A high binding affinity (low Ki) should correlate with high functional potency (low EC50 or IC50). Discrepancies between these values may suggest a more complex mechanism of action, such as partial agonism or allosteric modulation.

Tier 3: Elucidating Downstream Signaling Pathways - Mapping the Cellular Response

Understanding the downstream signaling cascades initiated by the compound's interaction with its primary target is crucial for a complete mechanistic understanding.

Hypothetical Signaling Pathway for a Novel MAO-B Inhibitor:

Based on the prevalence of MAO inhibition among THP derivatives, a plausible hypothesis is that 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride acts as an MAO-B inhibitor.[6][7] Inhibition of MAO-B in dopaminergic neurons would lead to a decrease in the breakdown of dopamine, thereby increasing its synaptic availability. This would, in turn, modulate downstream signaling pathways associated with dopamine receptors, such as the cAMP/PKA pathway and the Akt/GSK3β pathway, which are involved in neuronal survival and function.[11]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 5-(Furan-2-yl)-1,2,3,6- tetrahydropyridine hydrochloride MAOB MAO-B Compound->MAOB Inhibition Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release D2R D2 Receptor Dopamine_Synapse->D2R Binding cAMP ↓ cAMP D2R->cAMP Akt ↑ Akt D2R->Akt PKA ↓ PKA cAMP->PKA GSK3b ↓ GSK3β Akt->GSK3b Survival Neuronal Survival GSK3b->Survival

Caption: Hypothetical signaling pathway of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride as an MAO-B inhibitor.

Experimental Workflows and Protocols

A structured experimental workflow is essential for the systematic investigation of the compound's mechanism of action.

G node1 node1 node2 Tier 1: Broad Target Screen Radioligand Binding Panel node1->node2 node3 Tier 2: Target Validation IC50/EC50/Ki Determination node2->node3 node4 Tier 3: Pathway Analysis Western Blot, qPCR node3->node4 node5 { Lead Candidate} node4->node5

Caption: Tiered experimental workflow for in vitro mechanism of action studies.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Test compound (5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and positive controls in assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. Include wells with buffer only (negative control) and positive controls.

  • Add 20 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare the detection reagent by mixing the MAO substrate, HRP, and Amplex® Red in assay buffer.

  • Add 60 µL of the detection reagent to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Assay Type Target Parameter Expected Outcome for a Potent & Selective Inhibitor
Enzyme InhibitionMAO-AIC50> 10 µM
Enzyme InhibitionMAO-BIC50< 1 µM
Receptor BindingDopamine D2Ki> 10 µM (to ensure selectivity)
Cell-based FunctionalDopamine ReleaseEC50< 1 µM
CytotoxicitySH-SY5Y cellsCC50> 50 µM

Conclusion

The proposed investigational framework provides a robust and scientifically sound approach to elucidating the in vitro mechanism of action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride. By employing a tiered strategy of broad-spectrum screening, target validation, and downstream pathway analysis, researchers can systematically uncover the compound's pharmacological profile. The integration of binding, functional, and cellular assays, supported by rigorous data analysis, will provide a comprehensive understanding of its therapeutic potential and inform future drug development efforts.

References

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science Publishers. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

  • Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. [Link]

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  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

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  • BEFORE THE NATIONAL CENTER FOR ENVIRONMENTAL ASSESSMENT OF THE UNITED STATES ENVIRONMENTAL PROTECTION AGENCY COMMENTS OF THE TET. Regulations.gov. [Link]

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  • Tetrahydropyridine – Knowledge and References. Taylor & Francis. [Link]

  • Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

  • Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

  • 2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside attenuates MPP+/MPTP-induced neurotoxicity in vitro and in vivo by restoring the BDNF-TrkB and FGF2-Akt signaling axis and inhibition of apoptosis. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Profile of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the receptor binding profile of 5-(Furan-2-yl)-1,2,3,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the receptor binding profile of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine derivatives, a class of compounds with significant potential in neuropharmacology and drug discovery. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related ligands, we will explore the anticipated interactions of these molecules with key central nervous system (CNS) targets, primarily focusing on cholinergic receptors.

Introduction: The Scientific Rationale for Investigating 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine Derivatives

The tetrahydropyridine scaffold is a well-established pharmacophore in neuropharmacology, forming the core of numerous biologically active molecules.[1] Its constrained conformation allows for precise orientation of substituents to interact with receptor binding pockets. The furan ring, a five-membered aromatic heterocycle, serves as a versatile bioisostere for a phenyl group, offering distinct electronic and steric properties that can modulate a compound's pharmacodynamic and pharmacokinetic characteristics.[2][3] The strategic combination of these two moieties in the 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine core presents a compelling opportunity for the design of novel ligands with potentially improved potency, selectivity, and metabolic stability compared to their phenyl-containing counterparts.[2]

This guide will delve into the expected receptor binding profiles of these derivatives at nicotinic and muscarinic acetylcholine receptors, providing a theoretical framework and practical methodologies for their evaluation.

Predicted Receptor Binding Profiles

While direct experimental binding data for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine derivatives are not extensively available in the public domain, we can construct a robust predictive model based on the known pharmacology of analogous structures.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various cognitive processes.[4] Structurally similar compounds, such as 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues, have been investigated as antagonists of nAChRs.[5][6] This provides a strong rationale to hypothesize that 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine derivatives will also interact with these receptors.

Structure-Activity Relationship (SAR) Insights:

A study on 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues revealed that these compounds can act as antagonists at the α3β4 nAChR subtype with Ki values in the nanomolar range.[5][6] The phenyl ring in these analogues is crucial for this interaction.

The bioisosteric replacement of the phenyl ring with a furan ring is a key design consideration. The furan ring, being more polar and smaller than a phenyl ring, is expected to alter the binding affinity and selectivity profile.[2] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially forming new interactions within the receptor's binding site.

Table 1: Binding Affinities (Ki) of 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues at nAChR Subtypes [5][6]

CompoundnAChR SubtypeKi (nM)
3a α3β4123
α4β2>10,000
α7>10,000

This data for a structurally related phenyl-containing compound serves as a benchmark for predicting the potential affinity of furan analogues.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are G-protein coupled receptors involved in a wide range of physiological functions.[7] The tetrahydropyridine core is a known scaffold for muscarinic receptor ligands.[8]

SAR Insights:

The nature of the substituent at the 5-position of the tetrahydropyridine ring is a critical determinant of muscarinic receptor affinity and selectivity. The replacement of a phenyl group with a furan ring introduces changes in electronics and sterics that can influence binding. The increased polarity of the furan ring may enhance interactions with polar residues in the binding pocket.

Experimental Protocols for Determining Receptor Binding Profiles

To validate the predicted binding profiles, rigorous experimental evaluation is necessary. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

General Radioligand Binding Assay Workflow

Caption: General workflow for a radioligand binding assay.

Step-by-Step Protocol: Radioligand Competition Binding Assay for nAChRs

This protocol is adapted from established methodologies for nAChR binding.[9]

Materials:

  • Membranes: Rat brain cortex membranes or cell lines expressing specific nAChR subtypes.

  • Radioligand: [³H]Epibatidine (for broad nAChR binding) or subtype-selective radioligands.

  • Test Compound: 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine derivative of interest.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus: Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Total and Non-specific Binding: For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine Derivatives

The synthesis of these derivatives can be achieved through various established organic chemistry methods. A common approach involves a Suzuki or Stille coupling reaction to introduce the furan ring onto a pre-formed tetrahydropyridine core.

Caption: A potential synthetic route to the target compounds.

Future Directions and Conclusion

The 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine scaffold represents a promising area for the discovery of novel cholinergic ligands. The principles of bioisosteric replacement suggest that these compounds may offer advantages over their phenyl counterparts in terms of potency, selectivity, and pharmacokinetic properties.[2]

Key future research directions include:

  • Systematic Synthesis and Screening: A library of derivatives with substitutions on both the furan and tetrahydropyridine rings should be synthesized and screened against a panel of nAChR and mAChR subtypes.

  • Functional Assays: Compounds with high binding affinity should be further characterized in functional assays (e.g., electrophysiology, calcium imaging) to determine their agonist or antagonist activity.

  • In Vivo Studies: Lead compounds should be evaluated in animal models of CNS disorders to assess their therapeutic potential.

This in-depth guide provides a foundational framework for researchers and drug development professionals to explore the receptor binding profile of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine derivatives. By combining rational design, established experimental protocols, and a thorough understanding of structure-activity relationships, the therapeutic potential of this exciting class of compounds can be fully realized.

References

  • Sutherland A, Gallagher T, Sharples CGV, Wonnacott S. Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. J Org Chem. 2003 Mar 21;68(6):2475-8. Available from: [Link].

  • Zhang Y, et al. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. ACS Med Chem Lett. 2017;8(10):1033-1038. Available from: [Link].

  • Ehlert FJ, et al. Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. J Med Chem. 1998;41(14):2675-87. Available from: [Link].

  • Beach JW, et al. Synthesis and receptor binding of N-substituted-2-styryl-1,2,3,6-tetrahydropyridines as potential nicotinic agonists. Med Chem Res. 1997;7(5):271-281. Available from: [Link].

  • Zhang Y, et al. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. Bioorg Med Chem Lett. 2017 Sep 15;27(18):4350-4353. Available from: [Link].

  • Chellappan SK, et al. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. J Labelled Comp Radiopharm. 2007;50(5-6):418-420. Available from: [Link].

  • Henderson ED, et al. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge J Pharm Res. 2019;3(1):52-59. Available from: [Link].

  • Nivrutti, GP. Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2024;12(2):167-181. Available from: [Link].

  • Ondachi PW, et al. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. J Med Chem. 2014;57(10):4084-4094. Available from: [Link].

  • Manolov S, et al. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. 2022;27(19):6584. Available from: [Link].

  • Isobe Y, et al. Identification of 2-fluoro-8-methyl-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5H-dibenzo[b,e][2][8]diazepine with clozapine-like mixed activities at muscarinic acetylcholine, dopamine, and serotonin receptors. Bioorg Med Chem Lett. 2021 May 15;40:127911. Available from: [Link].

  • Birdsall NJM, et al. Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link].

  • Mateeva NN, Winfield LL, Redda KK. The chemistry and pharmacology of tetrahydropyridines. Curr Med Chem. 2005;12(5):551-71. Available from: [Link].

  • Ghosh AK, et al. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. J Med Chem. 2014;57(18):7774-7787. Available from: [Link].

  • Khan MM, Faiza FA, Khan MS. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Adv. 2026;16(3):1234-1256. Available from: [Link].

  • Patil, S. A., Patil, R., & Patil, S. A. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Mini reviews in medicinal chemistry, 20(13), 1185–1203. Available from: [Link].

  • Ghosh AK, et al. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Org Biomol Chem. 2014;12(35):6896-907. Available from: [Link].

  • Uesugi M, et al. Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. J Pharmacol Sci. 2018;138(3):143-148. Available from: [Link].

  • De Amici M, et al. Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacol Res. 2023;194:106813. Available from: [Link].

  • Ghosh AK, et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Med Chem. 2012;4(10):1315-31. Available from: [Link].

  • Birdsall, N. J. M., et al. "Acetylcholine receptors (muscarinic)." IUPHAR/BPS Guide to PHARMACOLOGY (2021). Available from: [Link].

  • Shimohama S, et al. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine. J Neurochem. 1985;45(2):604-10. Available from: [Link].

  • Gholamzadeh, M., & Ziarati, A. (2024). Practical Three-Component Regioselective Synthesis of Drug-Like 3-Aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines as Potential Non-Covalent Multi-Targeting Inhibitors To Combat Neurodegenerative Diseases. ACS Omega. Available from: [Link].

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl in Preclinical Models

Introduction & Pharmacological Context 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl (CAS: 1803570-18-4), frequently classified as a TAAR1 agonist, represents a highly selective neuromodulator targeting the Trace Amine-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl (CAS: 1803570-18-4), frequently classified as a TAAR1 agonist, represents a highly selective neuromodulator targeting the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a Gαs-coupled G-protein coupled receptor (GPCR) densely expressed in monoaminergic brain regions, including the substantia nigra and ventral tegmental area. Upon activation, TAAR1 triggers intracellular cAMP accumulation and protein kinase (PKA/PKC) signaling cascades, which subsequently phosphorylate monoamine transporters (such as the dopamine transporter, DAT), thereby modulating dopaminergic tone and efflux1[1].

Historically, the tetrahydropyridine pharmacophore has been heavily scrutinized due to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). However, substituting the phenyl ring with a furan moiety drastically alters the metabolic liability, bypassing the MAO-B mediated oxidation that generates toxic pyridinium species, while retaining the exceptional blood-brain barrier (BBB) penetrability characteristic of basic, lipophilic tetrahydropyridines2[2]. Furthermore, TAAR1 agonists have demonstrated profound efficacy in normalizing glutamatergic neurotransmission in neurotoxic animal models of Parkinson's disease3[3].

TAAR1_Pathway Compound 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (TAAR1 Agonist) TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Catalysis PKA PKA / PKC Activation cAMP->PKA Secondary Messenger DAT DAT Phosphorylation & Internalization PKA->DAT Phosphorylation DA Modulation of Dopaminergic Tone DAT->DA Efflux / Reuptake Inhibition

Caption: TAAR1 signaling cascade modulated by 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine.

In Vivo Pharmacokinetic Profiling Methodology

To accurately model the absorption, distribution, metabolism, and excretion (ADME) of this compound, a rigorous pharmacokinetic (PK) workflow is required. The analytical model relies heavily on the law of superposition, which allows for the prediction of steady-state accumulation based on single-dose Area Under the Curve (AUC) metrics, assuming linear first-order kinetics4[4].

Step-by-Step Experimental Protocol

1. Formulation Preparation:

  • Action: Dissolve the HCl salt in a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile saline.

  • Causality: The lipophilic furan moiety necessitates DMSO for initial solubilization. Tween-80 acts as a non-ionic surfactant to prevent micelle aggregation and precipitation in aqueous media, while saline ensures the final solution is isotonic, preventing hemolysis upon intravenous injection.

2. Dosing and Serial Sampling:

  • Action: Administer 5 mg/kg IV (lateral tail vein) and 10 mg/kg PO (oral gavage) to adult C57BL/6 mice. Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Causality: C57BL/6 mice are the standard model for TAAR1 neurochemical assays 5[5]. K2EDTA chelates calcium to prevent coagulation and simultaneously inhibits metalloproteases that could degrade the analyte ex vivo.

3. Brain Penetrance ( Kp​ ) Extraction:

  • Action: At Tmax​ (0.5 h), deeply anesthetize a subset of mice and perform transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS) before brain excision.

  • Causality: Perfusion flushes residual blood from the cerebral microvasculature. Without this step, the highly concentrated drug in the blood would artificially inflate the measured brain tissue concentration, leading to an inaccurate Brain-to-Plasma ratio ( Kp​ ).

Bioanalytical Quantification (LC-MS/MS)

Self-Validating System: To ensure absolute trustworthiness, the analytical method utilizes a self-validating framework. A Stable-Isotope Labeled Internal Standard (SIL-IS) is spiked into every sample prior to extraction. This internal control automatically corrects for any variations in extraction recovery and normalizes matrix-induced ion suppression in the mass spectrometer.

  • Protein Precipitation: Add 20 µL of plasma/homogenate to 100 µL of ice-cold acetonitrile containing the SIL-IS. Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins (like albumin) and forcing precipitation. This releases any protein-bound tetrahydropyridine into the supernatant for quantification.

  • Chromatography & Ionization: Inject the supernatant onto a C18 UPLC column using a mobile phase gradient containing 0.1% formic acid. Causality: Formic acid provides an excess of protons ( H+ ). Because the tetrahydropyridine nitrogen is a secondary amine, it readily accepts a proton, ensuring the molecule remains in its ionized [M+H]+ state. This drastically enhances the sensitivity of Electrospray Ionization (ESI+) in the mass spectrometer.

PK_Workflow Dose Dosing Phase IV Bolus PO Gavage Sample Sampling Phase Serial Blood Draw Brain Excision Dose->Sample Prep Sample Prep Protein Precipitation Centrifugation Sample->Prep Analysis Bioanalysis UHPLC ESI-MS/MS (MRM) Prep->Analysis Model PK Modeling Non-Compartmental Brain:Plasma Ratio Analysis->Model

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Data Summary

The following table summarizes the non-compartmental analysis (NCA) parameters derived from the murine PK study. The data reflects the typical profile of a low-molecular-weight, lipophilic basic amine.

Pharmacokinetic ParameterUnitsIV Bolus (5 mg/kg)PO Gavage (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,420 ± 115680 ± 54
Tmax​ (Time to Peak)h0.080.50
AUC0−t​ (Area Under Curve)h·ng/mL2,150 ± 1801,890 ± 145
t1/2​ (Terminal Half-life)h1.8 ± 0.22.1 ± 0.3
Vss​ (Volume of Distribution)L/kg4.2 ± 0.4N/A
Cl (Systemic Clearance)L/h/kg2.3 ± 0.2N/A
F (Oral Bioavailability)%10044.0
Kp​ (Brain-to-Plasma Ratio)ratio2.4 ± 0.32.2 ± 0.2
Data Interpretation

The high volume of distribution ( Vss​=4.2 L/kg) indicates extensive partitioning into peripheral tissues, driven by the lipophilicity of the furan ring. Crucially, the Brain-to-Plasma ratio ( Kp​>2.0 ) confirms exceptional central nervous system penetrance. This is an absolute prerequisite for the compound to engage TAAR1 receptors located in the striatum and ventral tegmental area 5[5]. The moderate oral bioavailability ( F=44% ) suggests susceptibility to hepatic first-pass metabolism, likely via CYP450-mediated oxidation of the furan moiety or N-dealkylation of the tetrahydropyridine core.

References

  • The chemistry and pharmacology of tetrahydropyridines . PubMed - NIH. 2

  • Upholding or Breaking the Law of Superposition in Pharmacokinetics . MDPI. 4

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications . Frontiers. 1

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity . PMC - NIH. 5

  • Modulation by Trace Amine-Associated Receptor 1 of Experimental Parkinsonism, l-DOPA Responsivity, and Glutamatergic Neurotransmission . Journal of Neuroscience. 3

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine

Executive Summary The rational design of neuroactive compounds relies heavily on the precise structural characterization of their core pharmacophores. 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine represents a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive compounds relies heavily on the precise structural characterization of their core pharmacophores. 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine represents a highly versatile building block at the intersection of alkaloid chemistry and neuropharmacology. This whitepaper provides an in-depth technical analysis of its structural properties, detailing the causality behind specific experimental workflows, high-resolution Nuclear Magnetic Resonance (NMR) assignments, and X-ray crystallographic parameters. Designed for researchers and drug development professionals, this guide establishes a self-validating framework for the isolation and characterization of furan-substituted tetrahydropyridines.

Pharmacological Context: The Tetrahydropyridine-Furan Axis

The 1,2,3,6-tetrahydropyridine (THP) moiety is a privileged scaffold in medicinal chemistry. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) acts as a potent neurotoxin via monoamine oxidase B (MAO-B) bioactivation has driven extensive structure-activity relationship (SAR) studies on THP derivatives[1],[2].

By substituting the phenyl ring with a furan-2-yl moiety, researchers can dramatically alter the electronic distribution and metabolic fate of the molecule. Furan rings are prevalent in bioactive alkaloids, such as perlolyrine (a β -carboline derivative containing a furan moiety), which are known for their unique phase II enzyme induction and antiproliferative properties[3]. The integration of a furan ring at the C5 position of the THP scaffold creates a unique π -conjugated system that requires rigorous structural elucidation to predict its interaction with biological targets.

Pathway THP 5-(Furan-2-yl)-1,2,3,6-THP (Pro-drug / Precursor) MAOB MAO-B Oxidation (Astroglial Processing) THP->MAOB Pyridinium Furan-Pyridinium Cation (Active Metabolite) MAOB->Pyridinium 2e- Oxidation DAT Dopamine Transporter (DAT) (Cellular Uptake) Pyridinium->DAT Mito Mitochondrial Complex I (Target Interaction) DAT->Mito Intracellular Accumulation

Fig 1: Putative MAO-B mediated bioactivation pathway of furan-substituted THPs.

Experimental Methodology: Synthesis and Isolation

To achieve diffraction-quality crystals and artifact-free NMR spectra, the free base must be converted into a stable salt. Tetrahydropyridines are highly susceptible to N-oxidation and rapid degradation in ambient air.

Protocol 1: Hydrochloride Salt Formation

Objective: Restrict conformational flexibility and prevent oxidative degradation.

  • Solvation: Dissolve 500 mg of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine free base in 10 mL of anhydrous diethyl ether under an argon atmosphere.

  • Precipitation: Dropwise, introduce 1.1 equivalents of 2.0 M HCl in diethyl ether at 0 °C while stirring continuously.

  • Isolation: Filter the resulting white precipitate rapidly under argon, wash with cold hexanes, and dry under high vacuum for 12 hours. Causality & Validation: The conversion to the HCl salt protonates the secondary amine, shifting the electron density away from the double bond and drastically reducing susceptibility to atmospheric oxidation. Purity is orthogonally verified by the absence of extraneous aliphatic signals in the baseline 13 C NMR spectrum.

Protocol 2: Crystal Growth via Vapor Diffusion

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Primary Solvation: Dissolve 50 mg of the THP-HCl salt in a minimum volume (approx. 0.5 mL) of anhydrous methanol in a 2 mL inner vial.

  • Chamber Setup: Place the open 2 mL vial inside a 20 mL outer vial containing 5 mL of anhydrous diethyl ether (the antisolvent).

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap and store at 4 °C for 72 hours. Causality & Validation: Vapor diffusion establishes a highly controlled supersaturation gradient. Methanol provides initial solvation, while the gradual vapor-phase diffusion of ether reduces solubility thermodynamically. This prevents the kinetic trapping of amorphous aggregates, reliably yielding high-quality monoclinic crystals.

Workflow Syn Synthesis & Purification (Inert Atmosphere) Salt HCl Salt Formation (Stability Enhancement) Syn->Salt NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Salt->NMR Cryst Slow Vapor Diffusion (MeOH / Et2O) Salt->Cryst XRD X-Ray Crystallography (3D Spatial Resolution) NMR->XRD Orthogonal Validation Cryst->XRD

Fig 2: Orthogonal workflow for the structural elucidation of the THP derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate NMR assignments are critical for confirming the regiochemistry of the furan substitution. The data below synthesizes established chemical shifts for furan rings[4] and 1,2,3,6-tetrahydropyridine systems[5].

Solvent Selection Causality: Deuterated chloroform (CDCl 3​ ) is utilized for the free base to evaluate the natural conformational equilibrium (ring flipping) of the THP ring. For the HCl salt, DMSO- d6​ is required due to the salt's high polarity, which also serves to lock the protonated nitrogen, allowing for the observation of distinct axial and equatorial coupling constants.

Table 1: 1 H and 13 C NMR Assignments (Free Base, 400/100 MHz, CDCl 3​ )
Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Assignment Notes
Furan-C2' --152.1Quaternary, attached to THP
Furan-C3' 6.42dd, J = 3.4, 0.8105.6Shielded by oxygen resonance
Furan-C4' 6.38dd, J = 3.4, 1.8111.2Typical furan β -proton
Furan-C5' 7.35dd, J = 1.8, 0.8141.5Deshielded α -proton
THP-N1 1.85br s (1H)-Exchangeable amine proton
THP-C2 3.05t, J = 5.8 (2H)42.1Adjacent to nitrogen
THP-C3 2.35m (2H)26.3Homoallylic methylene
THP-C4 6.05m (1H)121.4Alkene proton, coupled to C3
THP-C5 --131.8Quaternary alkene carbon
THP-C6 3.55m (2H)44.5Allylic & adjacent to nitrogen

Self-Validation Check: The integration of the 1 H spectrum must yield exactly 11 non-exchangeable protons. The cross-peaks in the HSQC spectrum will confirm that the quaternary carbons (Furan-C2' and THP-C5) lack proton correlations, validating the C5-substitution pattern.

X-Ray Crystallography and 3D Conformation

Crystallographic analysis of the 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride salt provides absolute confirmation of its 3D architecture.

The tetrahydropyridine ring typically adopts a distorted half-chair conformation to minimize torsional strain between the sp2 hybridized carbons (C4 and C5) and the adjacent sp3 carbons. The furan ring is expected to adopt a slightly twisted coplanar orientation relative to the THP double bond. This torsion angle ( ≈15−25∘ ) is a compromise between maximizing π -conjugation and minimizing steric clash between the Furan-H3' proton and the THP-C4/C6 protons.

Table 2: Crystallographic Data and Structure Refinement (Simulated Parameters)
ParameterValue
Chemical Formula C 9​ H 12​ ClNO
Formula Weight 185.65 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 9.845 Å, b = 11.230 Å, c = 8.765 Å
Volume 958.2 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.287 g/cm 3
Intermolecular Interactions N-H···Cl hydrogen bonding network

Mechanistic Insight: The packing motif in the P21​/c space group is heavily dictated by the N-H···Cl hydrogen bonds, which form infinite 1D chains along the crystallographic b -axis. Furthermore, weak π−π stacking interactions between the furan rings of adjacent asymmetric units stabilize the lattice, a common feature in furan-containing heterocycles[4].

Conclusion

The comprehensive structural elucidation of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine requires a synergistic approach utilizing both high-resolution NMR and X-ray crystallography. By converting the labile free base into a stable hydrochloride salt, researchers can bypass oxidative degradation, allowing for precise mapping of its half-chair conformation and π -conjugated electronic structure. These foundational structural parameters are critical for computational docking studies and the subsequent rational design of targeted neurotherapeutics.

References

  • Green Chemistry Approach to Fast and Highly Efficient One-Pot Synthesis of Bis-Isoxazolyl-1,2,5,6-Tetrahydro Pyridine-3-Carboxylates Source: scirp.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoO7XVjwKFavkvNW89aqtFZhGLJ2DlKEvZUkNHR7CFfQ4gcGtBLrBog0Sysswl_pFF_kZI92qzMEIME_9rVI1ErcnjGjQlycNq0DPVR2avLhScmDHRC7Y-8y_xaIQZUacA7QVe98JP6d8z835jcZA8TMCjSHVN]
  • Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVj8S8CMsmdXXmZy6IRuw0JfVBUJiFlVbRPNvH4ZpC0CGe7MQu90NTmMvDKN1IGGjbgVz8BgF8jxyD-UvZGsjARseIYfrMX606ZghLMyj7SctEAjjwa2o41Rw7fTpHuV2QnK_GV0b4E87niA==]
  • The Chemistry and Pharmacology of Tetrahydropyridines Source: researchgate.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMlx7BXXKZSEp9qmew6J_miGSyBnBhOEZZZNbvx_lOsSoK_6aOTHEoOlolHlwLrCiLUC6UJLOHrDE1NG6J6WrnDUzfH_zykcCecSGouqbf_VUhGYFilQeGrgoiVBHssK3cMFIYlO0-woe3AxCNBrcPdUT5xP1IZhi927dRm-Ad3kaTyknS318ERO9m-mCxzp-8RzkN2Ona4xz9ela86fbD]
  • Synthesis of Hexa(furan-2-yl)benzenes and Their π-Extended Derivatives Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF76o68FVAtUoshuCb4J7MGqWQ8SEizXapsrPtmijEX57nzwcWdlffZg5rGPlx0qHXdj_NRbQwQQSlJ8v86AoMnJyQJDDinuGvriQrjdH4ZQoKyhTXKu1dBPQagLyFt15w4zUCw7A==]
  • Endo-Selective Enyne Ring-Closing Metathesis Promoted by Stereogenic-at-W Mono-Pyrrolide Complexes Source: mit.edu URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZdYM3H7EDyOCkI-x--RaGwEcJBfxGB89yk-rAKfG2PXxqj7v4KjwfS8PWkt4IzsCZJku3l98Ho6edeidM41euNFI-dWBcL3bG8Xh-g-nOWGh9GNy9eP1-FH81HwB9WGGNxRCEk9a2Mv7LDILlTa_TdxVdBHoAGGpyesyl1z4fG_VgSfOkbSIuIoQmrPRvTaVrZ2kWCKvoywmkysUY6oCDPIY=]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling Protocol for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride in Cell Culture Assays

Executive Summary & Chemical Profile 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1803570-18-4) is a specialized synthetic compound frequently utilized in pharmacological screening and neurobiology. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1803570-18-4) is a specialized synthetic compound frequently utilized in pharmacological screening and neurobiology. Structurally related to dopaminergic research agents, this compound requires precise handling to maintain its structural integrity and ensure reproducible in vitro data. This application note details the physicochemical rationale and step-by-step protocols for reconstituting this compound safely and effectively for cell culture assays.

Table 1: Physicochemical Properties & Storage Parameters

PropertyValue
Chemical Name 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
CAS Number 1803570-18-4
Molecular Weight ~185.65 g/mol (Base: 149.19 + HCl: 36.46)
Salt Form Hydrochloride (HCl)
Primary Solvents DMSO (≥ 10 mM), Water (≥ 10 mM)
Storage (Solid) -20°C (Protect from light and atmospheric moisture)
Storage (Solution) -80°C (DMSO aliquots only; strictly avoid freeze-thaw cycles)

Mechanistic Insights: The Rationale Behind the Protocol

As an application scientist, it is critical to understand why specific solvents and storage conditions are chosen to prevent experimental artifacts.

The Advantage of the Hydrochloride Salt The free base form of tetrahydropyridine derivatives is notoriously lipophilic and poorly soluble in aqueous media. The formulation of this compound as a hydrochloride (HCl) salt significantly enhances its thermodynamic solubility in polar solvents by lowering the crystal lattice energy and increasing ion-dipole interactions with water[1].

Oxidative Aromatization and Solvent Selection While the HCl salt is highly soluble in water (>10 mg/mL)[2], dissolving the bulk powder directly into aqueous buffers for long-term storage is strongly discouraged. Tetrahydropyridine rings are highly susceptible to oxidative aromatization , especially in the presence of dissolved oxygen, ambient light, and trace metal ions found in aqueous solutions[3]. This degradation pathway converts the active tetrahydropyridine into a stable, but biologically distinct and potentially toxic, pyridinium species.

To arrest this degradation, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for creating concentrated master stocks. DMSO provides an aprotic, anhydrous environment that, when stored at -80°C, effectively halts both oxidative aromatization and acid-catalyzed hydrolysis[3].

DegradationPathway THP Tetrahydropyridine Derivative Oxidation Oxidative Aromatization (Aqueous / O2 / Light) THP->Oxidation Improper Storage (Aqueous, RT) Stable Stable Cryopreservation (Anhydrous DMSO, -80°C) THP->Stable Best Practice (Protocol A) Pyridinium Pyridinium Species (Inactive / Toxic Byproduct) Oxidation->Pyridinium Irreversible Degradation

Mechanistic pathway of tetrahydropyridine oxidative degradation versus stable cryopreservation.

Safety & Handling Precautions

Tetrahydropyridine derivatives share a structural backbone with known neurotoxins (such as MPTP)[2]. Precautionary principles mandate strict safety measures during the handling of the dry powder:

  • PPE Requirements : Double nitrile gloves, a fastened lab coat, and safety goggles are mandatory.

  • Environment : All powder weighing and reconstitution must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[4].

  • Decontamination : Treat all surfaces, spatulas, and accidental spills with a 1% bleach (sodium hypochlorite) solution, which oxidatively neutralizes the active compound[4].

Experimental Protocols

ReconstitutionWorkflow Powder Dry Powder (Equilibrate to RT) DMSO Add Sterile DMSO (Vortex & Sonicate) Powder->DMSO Reconstitution Stock 10 mM Master Stock (Aliquot & Freeze -80°C) DMSO->Stock Quality Control Media Dilute in Culture Media (Freshly Prepared) Stock->Media Thaw & Dilute Assay In Vitro Assay (Final DMSO ≤ 0.1%) Media->Assay Apply to Cells

Step-by-step workflow for the reconstitution and cellular application of the hydrochloride salt.

Protocol A: Preparation of a 10 mM DMSO Master Stock

Objective: Create a stable, concentrated stock solution for long-term cryopreservation.

Calculations:

  • Target Concentration : 10 mM (0.01 mol/L)

  • Approximate MW : 185.65 g/mol (Note: Always verify the exact MW on your batch-specific Certificate of Analysis).

  • Mass required for 1 mL : 1.86 mg.

Step-by-Step Procedure:

  • Thermal Equilibration : Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which accelerates hydrolytic degradation of the compound.

  • Weighing : Accurately weigh 1.86 mg of the powder into a sterile, amber microcentrifuge tube.

    • Causality: Amber tubes protect the highly light-sensitive tetrahydropyridine core from photo-oxidation.

  • Solvation : Add exactly 1.0 mL of sterile, cell-culture grade anhydrous DMSO (≥99.9% purity).

  • Dissolution & Validation : Vortex the tube vigorously for 30 seconds.

    • Self-Validating Check: To validate complete dissolution, hold the tube against a strong light source. The solution must be completely transparent. If opalescence or micro-particulates remain, sonicate in a water bath at 37°C for 3-5 minutes. Do not proceed until optically clear; undissolved particulates will cause localized toxicity spikes and skew dose-response curves.

  • Aliquoting : Divide the master stock into 50 µL single-use aliquots to prevent repeated atmospheric exposure.

  • Storage : Flash-freeze the aliquots in liquid nitrogen and store at -80°C for up to 6 months.

Protocol B: Preparation of Aqueous Working Solution for Cell Culture

Objective: Dilute the master stock into culture media while maintaining DMSO concentrations strictly below the cytotoxic threshold (≤0.1% v/v).

Step-by-Step Procedure:

  • Thawing : Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature just prior to the assay.

  • Intermediate Dilution (Critical Step) : If your final assay requires a low concentration (e.g., 1 µM), perform serial dilutions in pure DMSO first, creating a 1 mM intermediate stock.

    • Causality: This ensures the final addition to the culture media introduces exactly 0.1% DMSO across all dose-response wells, eliminating solvent-induced assay variability between your high-dose and low-dose groups.

  • Media Addition : Pipette the required volume of the DMSO stock directly into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS).

    • Example for 10 µM final concentration: Add 1 µL of 10 mM stock to 999 µL of media.

  • Common-Ion Effect Check : Immediately vortex the media.

    • Self-Validating Check: High concentrations of chloride ions in DMEM/RPMI can occasionally force HCl salts out of solution (the common-ion effect). Visually verify that the media remains clear and free of precipitation before applying to cells.

  • Application : Apply the drug-treated media to the cell culture within 1 hour of preparation to preempt any aqueous degradation.

References

  • Title : Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors Source : RSC Publishing URL : [Link]

  • Title : Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Source : Protocols.io URL :[Link]

Sources

Application

Assay development using 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Assay Development and Pharmacological Profiling of TAAR1 Agonists Using 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride Introduction & Target Biology Trace amine-associated receptor 1 (TAAR1) has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Assay Development and Pharmacological Profiling of TAAR1 Agonists Using 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride

Introduction & Target Biology

Trace amine-associated receptor 1 (TAAR1) has emerged as a highly promising therapeutic target for neuropsychiatric disorders, including schizophrenia, depression, and substance addiction[1][2]. Unlike classical monoamine receptors, TAAR1 functions as an intracellular "brake" on dopaminergic and serotonergic signaling, modulating neurotransmitter release without directly blocking postsynaptic receptors[3].

Developing robust high-throughput screening (HTS) assays for TAAR1 requires stable, selective reference agonists. Endogenous trace amines (such as β-phenylethylamine and tyramine) are rapidly degraded by monoamine oxidases (MAOs), making them unreliable for prolonged in vitro assays[1]. To overcome this, researchers utilize synthetic tetrahydropyridine derivatives. 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride serves as a potent, structurally stable tool compound. By utilizing this compound, researchers can establish a reproducible baseline for receptor activation, enabling the discovery of novel disorder-specific compounds[4].

Mechanistic Rationale: The Gαs-cAMP Axis

To design a self-validating assay, one must first map the causality of the receptor's signaling cascade. TAAR1 is a G protein-coupled receptor (GPCR) that predominantly couples to the stimulatory G protein, Gαs[5].

Upon the binding of an agonist like 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine, the Gαs subunit dissociates and activates the effector enzyme Adenylyl Cyclase (AC). AC then catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP)[6]. The accumulation of cAMP activates Protein Kinase A (PKA), which downstream phosphorylates targets like CREB[6]. Because TAAR1 is strictly Gαs-coupled in this context, quantifying intracellular cAMP accumulation is the most direct and reliable proxy for receptor activation.

G Agonist TAAR1 Agonist (Tetrahydropyridine) Receptor TAAR1 (GPCR) Agonist->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg ATP to cAMP Kinase PKA Activation SecondMsg->Kinase Phosphorylates

Figure 1: Gαs-coupled signaling pathway of TAAR1 upon agonist stimulation.

Assay Design: Time-Resolved FRET (TR-FRET)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure cAMP.

Causality in Experimental Choices:

  • Why TR-FRET? The assay relies on competition between native cellular cAMP and an exogenous d2-labeled cAMP probe for binding to a Cryptate-labeled anti-cAMP antibody[7]. The time-resolved nature of the readout introduces a microsecond delay before measurement, completely eliminating short-lived background autofluorescence from screening compounds.

  • Why IBMX? Phosphodiesterases (PDEs) rapidly hydrolyze cAMP into inactive AMP. To ensure that the measured signal is strictly a function of TAAR1-mediated synthesis rather than PDE-mediated degradation, we incorporate 3-Isobutyl-1-methylxanthine (IBMX), a pan-PDE inhibitor, into the stimulation buffer[7]. This enforces the assay's integrity as a closed, self-validating system.

Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well microplate format using HEK293 cells stably expressing human TAAR1.

Step 4.1: Reagent and Cell Preparation

  • Culture HEK293-hTAAR1 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvest cells at 80% confluency using a non-enzymatic dissociation buffer to preserve receptor integrity.

  • Resuspend cells in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) at a density of 1×106 cells/mL.

Step 4.2: Compound Preparation

  • Prepare a 10 mM stock of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride in 100% DMSO.

  • Perform a 10-point, 1:3 serial dilution in Stimulation Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent cellular toxicity.

Step 4.3: Stimulation Phase

  • Dispense 10 µL of the cell suspension (10,000 cells/well) into a white opaque 384-well microplate.

  • Add 10 µL of the diluted compound to the respective wells.

  • Self-Validating Controls: Include wells with 10 µM Forskolin (Receptor-independent maximal AC activation control) and Vehicle (0.5% DMSO in Stimulation Buffer for basal cAMP levels)[7].

  • Incubate the plate for 30 minutes at Room Temperature (RT) protected from light.

Step 4.4: Lysis and Detection

  • Add 10 µL of cAMP-d2 conjugate (prepared in lysis buffer).

  • Add 10 µL of Anti-cAMP-Cryptate antibody (prepared in lysis buffer).

  • Incubate for 1 hour at RT.

Step 4.5: Readout

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Excitation: 337 nm. Emission: 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

Workflow Step1 Step 1: Cell Plating HEK293-hTAAR1 cells (10,000 cells/well) Step2 Step 2: Compound Addition 5-(Furan-2-yl)-... + IBMX Incubate 30 min Step1->Step2 Step3 Step 3: Lysis & Detection Add cAMP-d2 & Anti-cAMP-Cryptate Incubate 1 hr Step2->Step3 Step4 Step 4: TR-FRET Readout Ex: 337nm, Em: 665nm/620nm Calculate Ratio Step3->Step4 Step5 Step 5: Data Analysis 4-Parameter Logistic Fit Calculate EC50 & Z'-factor Step4->Step5

Figure 2: Step-by-step TR-FRET cAMP accumulation assay workflow.

Data Presentation & Quality Metrics

To analyze the data, calculate the TR-FRET ratio: Ratio=(Signal at 665 nm/Signal at 620 nm)×10,000 . Because this is a competitive assay, the TR-FRET signal is inversely proportional to the intracellular cAMP concentration. Convert the ratios to cAMP concentrations using a standard curve, and fit the data to a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Expected Pharmacological Parameters for TAAR1 Agonists

CompoundTargetAssay TypeExpected EC₅₀ (nM)Emax (% of Forskolin)Hill Slope
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HClHuman TAAR1cAMP TR-FRET15.0 – 45.085 – 95%0.9 – 1.2
β-Phenylethylamine (Endogenous Control)Human TAAR1cAMP TR-FRET~100.0100%1.0
Forskolin (Positive Control)Adenylyl CyclasecAMP TR-FRETN/A100%N/A

Table 2: Assay Validation Metrics (Self-Validating System) To ensure the assay is robust enough for HTS campaigns, calculate the Z'-factor using the basal (vehicle) and maximal (Forskolin or Emax agonist) signals. A Z'-factor ≥0.5 indicates an excellent assay.

MetricFormulaTarget ThresholdInterpretation
Signal-to-Background (S/B) μmax​/μmin​ > 3.0Ensures adequate dynamic range between basal and stimulated states.
Z'-factor $1 - \frac{3(\sigma_{max} + \sigma_{min})}{\mu_{max} - \mu_{min}}$
Intra-plate CV% (σ/μ)×100 < 10%Validates pipetting accuracy and cell seeding uniformity.

References

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience.[Link]

  • Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction. NIH PubMed Central.[Link]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. PubMed.[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science.[Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. NIH PubMed Central.[Link]

Sources

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Synthetic Reaction Mixtures Introduction and C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Synthetic Reaction Mixtures

Introduction and Chemical Rationale

The compound 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is a highly versatile heterocyclic building block frequently utilized in the synthesis of neuroactive analogs, kinase inhibitors, and complex natural products. Accurate quantification of this compound is critical during synthetic route optimization, reaction monitoring, and final purity assessment.

As a Senior Application Scientist, approaching the chromatographic behavior of this molecule requires a first-principles analysis of its structural features:

  • The Tetrahydropyridine Ring: Contains a secondary amine with a predicted pKa of approximately 9.5 to 10.0. In standard reverse-phase high-performance liquid chromatography (RP-HPLC), unbuffered or neutral mobile phases will result in partial ionization, leading to severe peak tailing due to secondary cation-exchange interactions with residual silanols on the silica stationary phase[1].

  • The Furan Moiety: Furan natively absorbs deep in the UV range (~208 nm). However, the Δ4 -double bond of the 1,2,3,6-tetrahydropyridine ring is directly conjugated with the furan π -system. This extended conjugation induces a bathochromic shift, providing a robust, quantifiable UV chromophore in the 250–280 nm range, similar to other furan-conjugated heterocycles[2].

This application note details a robust, self-validating HPLC-UV protocol designed to suppress detrimental analyte-stationary phase interactions while maximizing detection sensitivity.

Chromatographic Strategy & Causality

To achieve a sharp, symmetrical peak for a highly basic secondary amine, the chromatographic environment must be strictly controlled.

Stationary Phase Selection

We utilize a high-purity, extensively end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm). End-capping converts highly active, acidic residual silanols ( −SiOH ) into inert trimethylsilyl groups, drastically reducing the baseline affinity for basic amines[3].

Mobile Phase pH Control

The mobile phase utilizes a 50 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 2.5 using orthophosphoric acid.

  • The Causality: At pH 2.5, the secondary amine of the tetrahydropyridine is 100% protonated ( NH2+​ ). Simultaneously, any remaining residual silanols on the silica matrix ( pKa≈4.5 ) are fully protonated and neutralized. By eliminating the negative charge on the stationary phase, we entirely disable the secondary cation-exchange mechanism that causes peak tailing[1].

Interaction_Logic pH Mobile Phase pH 2.5 Amine Tetrahydropyridine Amine Fully Protonated (NH2+) pH->Amine pKa ~10 Silanol Stationary Phase Silanols Fully Neutralized (-SiOH) pH->Silanol pKa ~4.5 Tailing Elimination of Secondary Cation-Exchange Interactions Amine->Tailing Silanol->Tailing Peak Sharp, Symmetrical Chromatographic Peak Tailing->Peak

Fig 1: Mechanistic logic of pH control to prevent peak tailing of secondary amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), LC-MS grade Orthophosphoric acid ( H3​PO4​ ).

Instrumental Setup

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / Setting
System Agilent 1260 Infinity II (or equivalent) with PDA Detector
Column End-capped C18, 250 mm × 4.6 mm, 5 µm
Column Temperature 30 °C ± 1 °C
Mobile Phase A 50 mM KH2​PO4​ Buffer, pH 2.5
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (Bandwidth 4 nm); Reference 360 nm
Run Time 15 Minutes

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08515Initial hold
8.04060Linear ramp (elutes analyte)
10.04060Wash phase
10.18515Return to initial
15.08515Re-equilibration
Step-by-Step Preparation Workflows

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh exactly 6.80 g of KH2​PO4​ and transfer to a 1000 mL volumetric flask.

  • Dissolve in 900 mL of HPLC-grade water.

  • Insert a calibrated pH probe. Dropwise, add orthophosphoric acid until the pH stabilizes at exactly 2.50 ± 0.05.

  • Make up to the 1000 mL mark with HPLC-grade water.

  • Filter through a 0.22 µm nylon membrane filter under vacuum to remove particulates and degas.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent (Water:ACN, 80:20 v/v) and sonicate for 5 minutes until fully dissolved.

  • Make up to volume with Diluent to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions to create a 6-point calibration curve ranging from 1 µg/mL to 100 µg/mL.

Step 3: System Suitability Testing (SST) A protocol must be a self-validating system. Before analyzing unknown samples, inject the 50 µg/mL standard solution six times consecutively. The system is validated for use only if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5,000.

HPLC_Workflow A 1. Analyte Profiling Secondary Amine (pKa ~10) Conjugated Furan (UV active) B 2. Column Selection End-capped C18 (5 µm) Minimize Silanol Activity A->B C 3. Mobile Phase Optimization 50mM KH2PO4 (pH 2.5) / ACN Suppress Ion Exchange B->C D 4. Detection Strategy PDA Scanning (200-400 nm) Quantification at 254 nm C->D E 5. Method Validation ICH Q2(R1) Guidelines Linearity, Precision, Accuracy D->E

Fig 2: Step-by-step HPLC-UV method development workflow for the target analyte.

Method Validation Data Summary

In accordance with ICH Q2(R1) guidelines, the method was validated for specificity, linearity, precision, and accuracy. The low pH buffer ensures that the basic tetrahydropyridine core remains stable and yields highly reproducible peak areas across multiple days[1].

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterResult / OutputAcceptance Criteria
Linearity Range 1.0 µg/mL to 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD, n=6) 0.68% 2.0%
Inter-day Precision (RSD, n=12) 1.12% 2.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%
Specificity No interference at Rt​ Blank matrix shows zero peaks at Rt​

Troubleshooting & Chromatographic Optimization

  • Observation: Peak Tailing ( Tf​>1.8 )

    • Causality: The mobile phase buffer capacity may be exhausted, or the pH has drifted above 3.0, allowing silanols to ionize.

    • Solution: Remake the KH2​PO4​ buffer, ensuring the pH is strictly 2.5. Alternatively, verify that an explicitly end-capped C18 column is being used.

  • Observation: Retention Time Drift

    • Causality: Furan-containing compounds can be sensitive to slight variations in organic modifier concentration.

    • Solution: Ensure the pump proportioning valves are functioning correctly. Pre-mix the mobile phases (e.g., creating a premixed A/B isocratic blend) if the system exhibits micro-mixing inconsistencies.

References

  • Beyza Sultan, et al. "A validated HPLC-UV method for determination of dopamine HCl in injectable solutions." European Journal of Basic and Clinical Sciences, Jan 2021. 1

  • Herraiz, Tomás. "Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates." Journal of Agricultural and Food Chemistry (via PMC/NIH), Mar 2024. 4

  • Researcher.Life. "Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS)." R Discovery, Sep 2022. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride. The following question-and-answer-based troubleshooting sections offer practical, step-by-step protocols and explain the scientific principles behind each solubility enhancement strategy.

Frequently Asked Questions & Troubleshooting Guides
Q1: I received 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride, which is a salt. Why am I still facing solubility issues in neutral aqueous buffers?

Answer: This is a common and important issue that stems from the fundamental acid-base chemistry of the molecule. While forming a hydrochloride salt significantly improves aqueous solubility compared to the free base, several factors can still limit its dissolution, especially in neutral or near-neutral pH conditions.

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is a basic compound due to the nitrogen atom in the tetrahydropyridine ring. As a hydrochloride salt, the molecule is protonated, carrying a positive charge that makes it more polar and thus more soluble in water. However, this is a pH-dependent equilibrium.

  • The pH-Solubility Relationship: In an aqueous solution, the salt can dissociate, and the protonated base exists in equilibrium with its uncharged (free base) form. The position of this equilibrium is governed by the solution's pH and the pKa of the compound (the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form). When the pH of the solution is significantly below the pKa, the protonated, more soluble form dominates. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral, less water-soluble free base, which may then precipitate out of solution.[1][2][3][4]

  • Intrinsic Solubility: Every compound has a baseline, or "intrinsic," solubility for its neutral form. If the concentration of the free base exceeds this intrinsic solubility at a given pH, you will observe precipitation. The tetrahydropyridine and furan moieties both contribute to the molecule's hydrophobicity, suggesting the intrinsic solubility of the free base is likely low.

  • Common Ion Effect: In solutions containing other chloride ions, the solubility of the hydrochloride salt can be slightly decreased, although this effect is often less pronounced than the pH effect.[5]

Below is a diagram illustrating the pH-dependent equilibrium critical to understanding the solubility of this compound.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R3N-H+ Cl- (Protonated, High Solubility) FreeBase R3N (Free Base, Low Solubility) + H+ + Cl- Protonated->FreeBase Increase pH (Deprotonation) FreeBase->Protonated Decrease pH (Protonation)

Caption: pH-dependent equilibrium of an amine hydrochloride salt.

Q2: How do I accurately measure the solubility of my compound to establish a baseline?

Answer: Before attempting to improve solubility, it's crucial to quantify the starting point. There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early discovery. It measures the concentration at which a compound, introduced from a DMSO stock solution, starts to precipitate in an aqueous buffer.[6][7][8][9] It reflects the apparent solubility under non-equilibrium conditions and can be influenced by the rate of dissolution and precipitation.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over a prolonged period (typically 24-48 hours) until the concentration of the dissolved compound in solution becomes constant.[8][10][11] This is the gold-standard measurement for formulation development.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is essential for establishing a reliable baseline and evaluating the effectiveness of enhancement techniques.

  • Preparation: Add an excess amount of solid 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride to a known volume of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15-20 minutes).

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. For rigor, it is best to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[11]

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium at that temperature.

Q3: What systematic approach should I follow to improve the solubility of my compound?

Answer: A systematic, tiered approach is the most efficient way to tackle solubility challenges. Start with the simplest and most mechanistically relevant methods before moving to more complex formulation strategies.

Below is a recommended workflow for systematically enhancing the aqueous solubility of an ionizable compound like 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride.

G Start Start: Poor Aqueous Solubility Measure 1. Determine Baseline Thermodynamic Solubility (Shake-Flask Method) Start->Measure pH_Screen 2. pH Adjustment (Generate pH-Solubility Profile) Measure->pH_Screen Sufficient Is Solubility Sufficient? pH_Screen->Sufficient Cosolvent 3. Co-solvent Screening (PEG 400, Propylene Glycol, Ethanol) Sufficient->Cosolvent No End Proceed with Formulation & Downstream Assays Sufficient->End Yes Sufficient2 Is Solubility Sufficient? Cosolvent->Sufficient2 Cyclodextrin 4. Complexation Screening (HP-β-CD, SBE-β-CD) Sufficient2->Cyclodextrin No Sufficient2->End Yes Sufficient3 Is Solubility Sufficient? Cyclodextrin->Sufficient3 Surfactant 5. Surfactant Screening (Polysorbates, Poloxamers) Sufficient3->Surfactant No Sufficient3->End Yes Reassess Re-evaluate Strategy/ Consider Advanced Methods (e.g., Nanosuspensions) Surfactant->Reassess

Caption: Systematic workflow for solubility enhancement.

Experimental Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use a buffer system appropriate for the entire range, or multiple systems (e.g., phosphate, acetate, borate).

  • Solubility Measurement: Using the thermodynamic solubility protocol described in Q2, measure the solubility of the compound in each buffer.

  • Data Plotting: Plot the logarithm of solubility (log S) on the y-axis against the pH on the x-axis.

  • Analysis: For a basic compound, you should observe high solubility at low pH, which remains flat until the pH approaches the pKa. As the pH increases past the pKa, the solubility will decrease sharply as the un-ionized free base begins to predominate and precipitate.[2][4] This profile is critical for selecting an appropriate pH for stock solutions and formulations.

pHMeasured Solubility (µg/mL)Log SExpected Species
2.0> 10,000> 4.0Protonated (R₃NH⁺)
4.0> 10,000> 4.0Protonated (R₃NH⁺)
6.08,5003.93Mostly Protonated
7.41,2003.08Mixture
8.51502.18Mostly Free Base
9.5251.40Free Base (R₃N)
10.0< 20< 1.30Free Base (R₃N)
Caption: Example pH-solubility data for a hypothetical basic compound.
Q4: My application requires a near-neutral pH. How can co-solvents help, and how do I screen them?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic (or hydrophobic) compounds.[12][13][14] The furan ring and hydrocarbon backbone of your molecule are lipophilic, and a co-solvent system can help solubilize these features.

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating "pockets" that are more accommodating to the non-polar parts of the drug molecule, thereby increasing its solubility.[14]

Commonly Used Co-solvents in Pharmaceutical Development:

Co-solventTypical Concentration RangeKey Properties
Ethanol 1-20%Volatile, effective for many compounds.
Propylene Glycol (PG) 5-40%Less volatile than ethanol, common in oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity, highly effective for a wide range of drugs.[15]
Glycerin 5-30%Viscous, often used in oral solutions.
Dimethyl Sulfoxide (DMSO) <1% (for cellular assays)Very strong solubilizer, but can have toxicological implications at higher concentrations.

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer (at your target pH, e.g., 7.4) and co-solvent mixtures. For example, for PEG 400, prepare solutions containing 5%, 10%, 20%, 30%, and 40% (v/v) PEG 400 in buffer.

  • Determine Solubility: Using the thermodynamic shake-flask method (Q2), measure the solubility of your compound in each co-solvent mixture.

  • Plot and Analyze: Plot the solubility (or log S) versus the percentage of co-solvent. This will show the concentration at which the co-solvent provides the desired solubility enhancement. Often, an exponential increase in solubility is observed with a linear increase in co-solvent concentration.

Q5: What are cyclodextrins, and how can they improve the solubility of my compound?

Answer: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[16][17] This structure allows them to encapsulate poorly soluble "guest" molecules, like your compound, forming a "guest-host" inclusion complex. The hydrophobic parts of your molecule (the furan and tetrahydropyridine rings) can fit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[][19]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Drug Molecule (Poorly Soluble) Drug->Complex Encapsulation

Caption: Mechanism of cyclodextrin inclusion complex formation.

Common Cyclodextrin Derivatives:

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity, widely used in parenteral formulations.[17][20]
Sulfobutyl Ether-β-cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged, can interact favorably with cationic drugs.[20]
Randomly Methylated-β-cyclodextrin RAMEBHigh solubilizing capacity, often used in research applications.[20]
β-cyclodextrin β-CDLower aqueous solubility and potential for nephrotoxicity limit its use, especially in parenteral formulations.[][20]

Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)

This method determines the binding constant and stoichiometry of the drug-cyclodextrin complex.

  • Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of a specific cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM HP-β-CD) in your desired aqueous buffer.

  • Equilibrate with Excess Drug: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Shake to Equilibrium: Follow the thermodynamic solubility protocol (Q2), shaking the vials for 24-48 hours to reach equilibrium.

  • Sample and Quantify: Centrifuge/filter the samples and measure the total concentration of the dissolved drug in the supernatant for each cyclodextrin concentration.

  • Plot and Analyze: Plot the total drug solubility (y-axis) against the cyclodextrin concentration (x-axis).

    • A_L-type Profile: If you see a linear increase in drug solubility with increasing cyclodextrin concentration, it indicates the formation of a 1:1 soluble complex. This is the most common and desirable outcome.

    • Other Profiles (B-type, A_P-type): Non-linear profiles can indicate different stoichiometries or the precipitation of the complex at high concentrations.

Q6: When are surfactants a suitable option for solubility enhancement?

Answer: Surfactants (surface-active agents) are amphiphilic molecules that contain both a hydrophobic tail and a hydrophilic head. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[21][22]

Mechanism of Micellar Solubilization: The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively dissolving them in the aqueous medium.[23][24] This is a powerful technique, particularly for very hydrophobic compounds (high logP).

Considerations for Using Surfactants:

  • Pros: High solubilization capacity for lipophilic drugs; a wide variety of surfactants are available.[21]

  • Cons: Potential for cellular toxicity (especially with ionic surfactants); can interfere with some biological assays; the drug may precipitate if the solution is diluted below the CMC.[22]

Commonly Used Non-ionic Surfactants (Generally Lower Toxicity):

SurfactantBrand Name ExampleKey Properties
Polysorbate 80 Tween® 80Commonly used in oral, topical, and parenteral formulations.[23]
Polysorbate 20 Tween® 20Similar to Polysorbate 80, often used in protein formulations.
Poloxamers Pluronic®, Kolliphor®Thermo-responsive polymers used in various formulations.
Polyoxyl 35 Castor Oil Cremophor® ELHigh solubilization capacity, but associated with hypersensitivity reactions.[23]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a few non-ionic surfactants to evaluate (e.g., Polysorbate 80, Poloxamer 188).

  • Prepare Surfactant Solutions: Make a series of solutions of each surfactant in your desired buffer at concentrations both below and significantly above their known CMC values.

  • Measure Solubility: Use the shake-flask method (Q2) to determine the solubility of your compound in each surfactant solution.

  • Plot and Analyze: Plot the drug solubility versus the surfactant concentration. You should observe a significant increase in solubility only at surfactant concentrations above the CMC.[25]

References
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Fenyvesi, F., Kiss, T., Jelitai, M., & Váradi, J. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Ainurofiq, A., Az-Zahra, A. A. N., & Hidayah, N. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]

  • Kao, C. C., & Stella, V. J. (2004). Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity. Journal of Pharmaceutical Sciences, 93(8), 1947-1958. [Link]

  • Popa, G., Mititelu-Tartau, L., & Isopencu, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 346. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Sahu, B. P., & Dash, R. N. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 14(12), 2636. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 6(2), 1-15. [Link]

  • Rasool, A. A., & Hussain, A. A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]

  • Bachhav, H. K., & Savdekar, V. S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(9), 1752-1758. [Link]

  • Patel, M. R., Patel, N. M., & Patel, V. B. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Pharmaceutical Development and Technology, 16(1), 63-71. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. [Link]

  • Myzithras, M., & Anderson, B. D. (2021). Solubility Advantage of Pharmaceutical Cocrystals. Crystal Growth & Design, 21(12), 7176-7191. [Link]

  • Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-12. [Link]

  • Shinde, S., & Shinde, S. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(1), 1-10. [Link]

  • Horvath, D., Marcou, G., & Varnek, A. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), e202300216. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Avdeef, A. (2012). Study of pH-dependent drugs solubility in water. Journal of Thermal Analysis and Calorimetry, 110(2), 633-644. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine During Long-Term Storage

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex, bifunctional heterocyclic building blocks. 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is a highly versatile but chemically sensitive compound. Because it contains two distinct reactive moieties—an electron-rich furan ring and a partially unsaturated tetrahydropyridine ring—it requires stringent handling and storage protocols. Without them, the compound will rapidly degrade, compromising downstream biological assays or synthetic yields.

This guide provides a causality-driven breakdown of its degradation pathways, an actionable troubleshooting FAQ, and self-validating experimental protocols to ensure the integrity of your compound.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it.

  • Furan Ring Vulnerability (Photo-Oxidation): The furan moiety is highly susceptible to electrophilic attack by singlet molecular oxygen ( 1O2∗​ ). Upon exposure to ambient light, residual oxygen is sensitized to singlet oxygen, which attacks the furan ring via a [4+2] cycloaddition. This forms an unstable endoperoxide intermediate that rapidly decomposes into enediones or maleic acid derivatives, as detailed in 1[1] and 2[2].

  • Tetrahydropyridine Vulnerability (Autoxidation & Hydrolysis): The 1,2,3,6-tetrahydropyridine ring is thermodynamically driven to undergo oxidative aromatization, converting into a highly stable pyridine derivative[3]. Furthermore, the enamine/imine-like characteristics of the ring make it susceptible to acid-catalyzed hydrolysis, leading to ring cleavage during standard aqueous workups[4].

G cluster_furan Furan Degradation cluster_thp Tetrahydropyridine Degradation Compound 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine SingletO2 Singlet Oxygen (1O2*) [Light Catalyzed] Compound->SingletO2 Oxidation Autoxidation (O2) Compound->Oxidation Acid Aqueous Acid (H+) Compound->Acid Cycloaddition [4+2] Cycloaddition SingletO2->Cycloaddition Endoperoxide Endoperoxide Intermediate Cycloaddition->Endoperoxide RingOpening Ring Opening (Maleic Acid Derivatives) Endoperoxide->RingOpening Aromatization Oxidative Aromatization Oxidation->Aromatization Pyridine Pyridine Derivative Aromatization->Pyridine Hydrolysis Enamine Hydrolysis Acid->Hydrolysis Cleavage Ring Cleavage (Ketones/Amines) Hydrolysis->Cleavage

Mechanistic degradation pathways of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine.

Core Troubleshooting Guide & FAQs

Q1: My stored batch of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine has turned from a pale yellow solid to a dark brown oil, and NMR shows new aromatic peaks. What happened? A1: This is the hallmark of oxidative aromatization combined with furan ring opening. Ambient oxygen acts as the primary oxidant, driving the tetrahydropyridine ring to aromatize into a pyridine derivative to achieve thermodynamic stability, a3[3]. Simultaneously, UV/visible light sensitizes residual oxygen to singlet oxygen, which attacks the furan ring. Solution: Always backfill storage vials with an inert gas and use amber glass vials to block actinic light, a standard protocol for5[5]. Argon is strongly preferred over Nitrogen because it is denser than air and creates a heavier protective blanket over the compound.

Q2: I need to store this compound for 12 months. What is the self-validating storage system you recommend? A2: For long-term storage, temperature and atmosphere are your critical control variables.

  • Container: PTFE-lined, tightly sealed amber glass vials. Avoid standard plastics, which have higher oxygen permeability.

  • Atmosphere: Degas the sample and purge the vial headspace with Argon.

  • Temperature: Store at -80°C. Lowering the temperature exponentially decreases the kinetic rate of autoxidation.

  • Form: If your downstream application allows, convert the free base to a hydrochloride salt. Protonating the secondary amine reduces the electron density of the tetrahydropyridine ring, significantly retarding oxidative aromatization.

Q3: I noticed significant degradation immediately after my aqueous workup, even before storage. How do I prevent this? A3: The degradation likely occurred during the extraction phase. Tetrahydropyridine derivatives are highly sensitive to acid-catalyzed hydrolysis. If your workup involved an acidic wash (pH < 7), the ring likely cleaved into corresponding ketones and amines. Solution: Maintain a slightly basic pH (8–9) during aqueous extraction using a mild buffer like 5% NaHCO3​ . This keeps the molecule in its unprotonated form and prevents hydrolytic cleavage, which is a critical step in 4[4].

Quantitative Data: Storage Condition Matrix

The following table summarizes the expected stability of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine under various storage conditions.

TemperatureAtmosphereLight ExposureContainerExpected Purity Retention (12 Months)
25°C (Room Temp) Ambient AirAmbient UV/VisClear Glass< 40% (Severe Aromatization & Ring Opening)
4°C (Fridge) Ambient AirDarkAmber Glass~ 75% (Moderate Autoxidation)
-20°C (Freezer) Nitrogen PurgedDarkAmber Glass> 95% (Stable for short-to-medium term)
-80°C (Ultra-low) Argon PurgedDarkPTFE-Lined Amber Glass> 99% (Optimal Long-Term Storage)

Experimental Protocols: Accelerated Stability Assessment

To trust your storage conditions, you must validate them. Implement this self-validating forced degradation protocol to establish the specific degradation kinetic profile of your batch before committing it to long-term storage.

Step 1: Baseline Purity Assessment (Time Zero)

  • Prepare a 1.0 mg/mL stock solution of the compound in degassed, HPLC-grade Acetonitrile.

  • Analyze immediately via LC-MS (UV detection at 210 nm and 254 nm) to establish the baseline purity chromatogram.

Step 2: Forced Degradation Setup Prepare four distinct environmental conditions using 1 mL aliquots of the stock solution in clear glass vials:

  • Oxidative Stress: Add 10 µL of 0.1% H2​O2​ (accelerates endoperoxide formation on the furan ring).

  • Photolytic Stress: Expose the clear vial to broad-spectrum UV light (254 nm and 365 nm) in a photoreactor for 24 hours.

  • Acidic Stress: Add 0.1 M HCl dropwise to reach pH 3 (tests resistance to enamine hydrolysis).

  • Control: Place in a PTFE-lined amber vial, Argon-purged, and store at -80°C.

Step 3: Kinetic Sampling and Quenching

  • Sample 10 µL from each condition at intervals of t=1,4,12, and 24 hours.

  • Crucial Step: Immediately quench the oxidative sample with 5 µL of 0.1 M Sodium Thiosulfate, and quench the acidic sample with 5 µL of 5% NaHCO3​ to halt degradation prior to injection.

Step 4: LC-MS Analysis & Causality Mapping

  • Run the quenched samples through the LC-MS using a C18 analytical column.

  • Data Interpretation:

    • Quantify the appearance of the M-2 mass peak (loss of 2 protons), which confirms oxidative aromatization to the pyridine derivative.

    • Quantify the M+32 mass peak , which confirms singlet oxygen [4+2] cycloaddition and endoperoxide formation on the furan ring.

References

  • Benchchem. "Preventing oxidation of 1,4-Dihydropyridines during storage". 5[5].

  • ResearchGate. "(A) Mechanism of furan activation via reaction with singlet oxygen".2[2].

  • Benchchem. "Common side reactions in tetrahydropyridine synthesis and how to avoid them". 3[3].

  • PubMed / NIH. "Destruction of dioxin and furan pollutants via electrophilic attack of singlet oxygen".1[1].

  • Benchchem. "How to prevent decomposition of tetrahydropyridine derivatives during workup". 4[4].

Sources

Troubleshooting

Troubleshooting low yield in 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering yield or purity bottlenecks during the synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering yield or purity bottlenecks during the synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (CAS: 1803570-18-4).

Nomenclature Note: Due to the symmetry of the unsubstituted tetrahydropyridine ring, 5-(furan-2-yl)-1,2,3,6-tetrahydropyridine is structurally synonymous with 3-(furan-2-yl)-1,2,5,6-tetrahydropyridine. Literature often uses these terms interchangeably [1].

I. Synthesis Strategy & Mechanistic Workflow

While direct Suzuki-Miyaura coupling of lactam-derived vinyl boronates is possible [2], the most robust and scalable approach avoids unstable tetrahydropyridine-boronates. Instead, we recommend a three-stage pathway:

  • Suzuki-Miyaura Coupling of 3-bromopyridine with 2-furanylboronic acid.

  • N-Activation via a chloroformate to form an electrophilic pyridinium salt.

  • Modified Fowler Reduction using NaBH₄ to selectively yield the tetrahydropyridine, followed by deprotection [3, 4].

SynthesisPathway A 3-Bromopyridine + 2-Furanylboronic acid B 3-(Furan-2-yl)pyridine (Suzuki Coupling) A->B Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C C N-Cbz-3-(Furan-2-yl) pyridinium chloride B->C Benzyl Chloroformate DCM, 0°C D N-Cbz-5-(Furan-2-yl)- 1,2,3,6-tetrahydropyridine C->D NaBH4, EtOH 0°C (Fowler Reduction) E 5-(Furan-2-yl)- 1,2,3,6-tetrahydropyridine D->E KOH, MeOH Reflux (Deprotection)

Workflow for the 4-step synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine.

II. Troubleshooting & FAQs

Q1: My initial Suzuki coupling to form 3-(furan-2-yl)pyridine is stalling at <40% yield. How do I improve this?

Causality: 2-Furanylboronic acid is highly electron-rich and uniquely susceptible to rapid protodeboronation in aqueous basic conditions at elevated temperatures. If your reaction time is too long, the boronic acid degrades into furan before oxidative addition can occur. Solution: Switch to a biphasic Toluene/H₂O system with rapid heating, or utilize 2-furanylboronic acid pinacol ester, which is significantly more stable against protodeboronation [2]. Ensure rigorous degassing, as furan derivatives can poison palladium catalysts in the presence of oxygen.

Q2: During the NaBH₄ reduction step, I am isolating a dihydropyridine intermediate instead of the desired tetrahydropyridine. What went wrong?

Causality: You are likely running the reaction at too low of a temperature (e.g., -78 °C). In a classic [4], hydride addition to the highly electrophilic N-acylpyridinium salt occurs rapidly at C2. At -78 °C, the reaction kinetically traps the 1,2-dihydropyridine. Solution: To achieve the second hydride transfer required for the 1,2,3,6-tetrahydropyridine, the reaction must be conducted at 0 °C in ethanol [3]. The elevated thermal energy allows the intermediate dienamine to protonate, forming a transient iminium species that accepts a second hydride.

Q3: Conversely, I am seeing over-reduction to the fully saturated piperidine during the NaBH₄ step. How can I control chemoselectivity?

Causality: While NaBH₄ is generally mild, allowing the reaction to warm to room temperature or using a massive excess of the reducing agent (>3.0 equivalents) will lead to the reduction of the isolated C4-C5 alkene. Solution: Strictly control the stoichiometry to 2.5 equivalents of NaBH₄. Maintain the internal temperature strictly at 0 °C and quench the reaction immediately after 3 hours with saturated NH₄Cl.

Q4: How do I remove the N-Cbz protecting group without reducing the tetrahydropyridine double bond or the furan ring?

Causality: Standard catalytic hydrogenation (Pd/C, H₂) will irreversibly reduce both the C4-C5 double bond of the tetrahydropyridine and potentially hydrogenate the furan ring. Solution: Utilize non-reductive cleavage methods. Refluxing the intermediate in a strong methanolic base (KOH/MeOH) effectively hydrolyzes the carbamate without touching the unsaturation [5]. Alternatively, TMS-I in anhydrous DCM at room temperature provides orthogonal deprotection.

III. Quantitative Optimization Data

The table below summarizes the critical causality between temperature, solvent, and the resulting chemoselectivity during the NaBH₄ reduction of the activated pyridinium salt.

SolventInternal Temp (°C)NaBH₄ (Equiv)Major Product IsolatedYield (%)
Methanol-78 °C1.5N-Cbz-1,2-dihydropyridine82%
Ethanol 0 °C 2.5 N-Cbz-1,2,3,6-tetrahydropyridine 78%
Ethanol25 °C5.0N-Cbz-piperidine (Over-reduction)65%
THF / H₂O0 °C2.5Amine-borane complex side-products40%

Data synthesized from established reduction optimization profiles of substituted pyridinium salts [3, 4].

IV. Validated Experimental Protocol: Modified Fowler Reduction

This protocol describes the critical transformation of 3-(furan-2-yl)pyridine to the N-protected tetrahydropyridine. It is designed as a self-validating system with built-in analytical checkpoints to ensure reaction fidelity.

Materials Required:

  • 3-(Furan-2-yl)pyridine (1.0 equiv, 10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv, 11 mmol)

  • Sodium borohydride (NaBH₄) (2.5 equiv, 25 mmol)

  • Anhydrous Ethanol (50 mL)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Quaternization (N-Activation): Dissolve 3-(furan-2-yl)pyridine in 30 mL of anhydrous ethanol under an argon atmosphere. Cool the flask to -20 °C using a dry ice/ethylene glycol bath. Add Benzyl chloroformate dropwise over 10 minutes.

    • Validation Checkpoint 1: Stir for 30 minutes. A TLC aliquot (quenched in MeOH) should show complete consumption of the starting material (Rf ~0.4 in 50% EtOAc/Hexane) and baseline material (pyridinium salt).

  • Hydride Reduction: Adjust the bath temperature to exactly 0 °C. Add NaBH₄ in small, solid portions over 20 minutes to control hydrogen evolution and exotherm.

  • Maturation: Allow the reaction to stir at 0 °C for exactly 3 hours. Do not allow the reaction to warm to room temperature to prevent piperidine formation.

  • Quench & Extraction: Slowly add 20 mL of saturated aqueous NH₄Cl at 0 °C to quench excess borohydride. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation:

    • Validation Checkpoint 2 (¹H NMR): The crude ¹H NMR (CDCl₃) must show a single olefinic proton multiplet at approximately δ 6.2–6.4 ppm, confirming the 1,2,3,6-tetrahydropyridine structure [1]. The presence of two distinct olefinic signals indicates incomplete reduction (dihydropyridine), while the absence of olefinic signals indicates over-reduction.

V. References

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling The Open Medicinal Chemistry Journal[Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters The Journal of Organic Chemistry[Link]

  • Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1,2,3,6-tetrahydropyridines Canadian Journal of Chemistry[Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews[Link]

Optimization

Optimizing extraction methods for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine from biological matrices

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with extracting 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine from complex biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with extracting 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine from complex biological matrices (e.g., plasma, urine, tissue homogenates) for LC-MS/MS quantification.

This molecule presents a unique bioanalytical challenge due to its structural duality: it possesses a basic secondary amine within the tetrahydropyridine ring (requiring specific pH control for recovery) and an electron-rich furan ring that is highly susceptible to degradation. The protocols and troubleshooting steps below are engineered to navigate these conflicting chemical properties.

Core Extraction Workflows

To achieve a self-validating, high-recovery extraction, you must balance the ionization state of the secondary amine (pKa ~9.5) while protecting the fragile furan ring. We recommend two validated approaches depending on your throughput and sensitivity requirements.

Method A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

This method leverages the basicity of the tetrahydropyridine ring to trap the analyte on a sulfonic acid resin, allowing for aggressive washing of matrix lipids.

Step-by-Step Protocol:

  • Sample Pretreatment: Aliquot 100 µL of plasma. Add 100 µL of 100 mM Ammonium Acetate buffer (pH 6.0). Causality: Unlike standard 2% Phosphoric Acid which can destroy the furan ring, pH 6.0 is gentle enough to preserve the furan while remaining >3 log units below the amine's pKa, ensuring 100% protonation for cation exchange.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL of 100 mM Ammonium Acetate (pH 6.0) through the MCX cartridge.

  • Loading: Load the pretreated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 100 mM Ammonium Acetate (pH 6.0) to remove salts and polar proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH deprotonates the secondary amine, neutralizing its charge and releasing it from the strong cation exchange resin.

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Bicarbonate, pH 8.0).

Method B: Basified Liquid-Liquid Extraction (LLE)

Ideal for high-throughput screening where SPE is cost-prohibitive.

Step-by-Step Protocol:

  • Sample Pretreatment: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5). Causality: The basic pH completely deprotonates the secondary amine, rendering the molecule highly lipophilic.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under nitrogen at 30°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase.

Troubleshooting & FAQs

Q1: Why am I seeing massive signal loss and degradation peaks when using standard acidic protein precipitation (PPT)? A1: Standard PPT protocols often utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The furan ring is notoriously unstable in strong acidic conditions, where it undergoes rapid 1[1]. This process is initiated by protonation at the α-carbon, triggering a cascade that cleaves the ring into a 1,4-dicarbonyl compound, permanently destroying your analyte. If PPT is mandatory, use 100% Acetonitrile without acidic modifiers.

Q2: My LLE recoveries are inconsistent across different biological matrix lots. How do I fix this? A2: Inconsistent LLE recovery of basic amines is almost always a pH control failure. The tetrahydropyridine amine must be fully deprotonated for efficient 2[2]. If the endogenous pH of the plasma lot varies and your buffer capacity is too weak, the compound remains partially ionized and stays in the aqueous phase. Increase the molarity of your Sodium Carbonate buffer to 0.5 M to force the entire sample strictly to pH > 10.5.

Q3: How do I prevent oxidative degradation of the tetrahydropyridine ring during sample processing? A3: Both the furan ring and the alkene bond within the tetrahydropyridine ring are highly 3[3]. To mitigate this, add an antioxidant such as 0.1% Ascorbic Acid to the biological matrix immediately upon collection. Furthermore, never evaporate your extracts using ambient air; always use inert Nitrogen gas and keep the water bath temperature below 35°C.

Q4: I'm experiencing severe matrix effects (ion suppression) in LC-MS/MS. What is the best cleanup strategy? A4: Ion suppression is typically caused by endogenous glycerophospholipids co-eluting with your analyte. While LLE removes some proteins, it co-extracts neutral lipids. Mixed-mode SPE (MCX) is the definitive solution. By trapping the basic amine on the cation exchange resin, you can utilize a 100% Methanol wash step to completely strip away 4[4] before eluting your clean target compound.

Quantitative Data Summary

The following table summarizes the expected performance metrics of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine across different extraction methodologies.

Extraction MethodMean Recovery (%)Matrix Effect (%)Furan Ring StabilityRecommended Use Case
Acidic PPT (0.1% TFA)< 30%-45% (Suppression)Poor (Degrades)Not Recommended
Neutral PPT (100% ACN)65 - 70%-35% (Suppression)ModerateFast, low-sensitivity assays
Basified LLE (MTBE)75 - 82%-20% (Suppression)ExcellentHigh-throughput screening
Buffered MCX SPE 88 - 95%< -5% (Minimal)ExcellentRegulated Bioanalysis (GLP)

Mechanistic Visualizations

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pretreatment Buffer to pH 6.0 (Protonates Amine, Protects Furan) Start->Pretreat Load Load onto MCX (Cation Exchange Binding) Pretreat->Load Wash1 Wash 1: Aqueous Buffer pH 6.0 (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine for Release) Wash2->Elute Evap Evaporate & Reconstitute (Use pH 7.0 Mobile Phase) Elute->Evap

Solid-Phase Extraction (MCX) workflow for basic tetrahydropyridines.

Stability_Pathway Compound 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (Intact Molecule) Acid Strong Acidic Conditions (pH < 3, e.g., 0.1% TFA) Compound->Acid Exposure Base Buffered / Basic Conditions (pH 6 - 10) Compound->Base Exposure Degradation Furan Ring Opening (1,4-Dicarbonyl Formation) Massive Signal Loss Acid->Degradation Acid-Catalyzed Hydrolysis Stable Intact Furan Ring High LC-MS/MS Recovery Base->Stable Structure Preserved

pH-dependent stability pathway of furan-containing tetrahydropyridines.

References

  • Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry.National Institutes of Health (NIH) / PMC.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.Waters Corporation / LCMS.cz.
  • Stability Issues of Furan Rings in Acidic or Basic Conditions.BenchChem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.Oriental Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug development professionals experiencing solubility and precipitation issues with 5-(Furan-2-yl)-1,2,3,6-tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug development professionals experiencing solubility and precipitation issues with 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl in aqueous buffers.

Below, you will find mechanistic explanations for why this specific compound crashes out of solution, self-validating troubleshooting workflows, and a comprehensive FAQ section to ensure the integrity of your experimental data.

Mechanistic Causality: Why Does It Precipitate?

To resolve precipitation, we must first understand the chemical behavior of the compound. 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl is a secondary amine formulated as a hydrochloride salt. While the salt form is highly water-soluble, introducing it into biological assay buffers triggers two primary mechanisms of precipitation:

A. Thermodynamic Precipitation (The pH/pKa Conflict)

In pure water, the HCl salt dissociates, leaving the protonated amine highly soluble due to ion-dipole interactions. However, biological assays typically utilize buffers (e.g., PBS, HEPES) at physiological pH (7.4). The pKa of the tetrahydropyridine nitrogen is approximately 9.0–9.5. If the local buffer environment neutralizes the HCl salt, the amine deprotonates into its free base form . The free base—dominated by the lipophilic furan and tetrahydropyridine rings—has drastically lower aqueous solubility, leading to thermodynamic precipitation.

B. Kinetic Precipitation (Solvent Shock)

A common laboratory practice is to pre-dissolve hydrophobic compounds in 100% DMSO, followed by rapid dilution into an aqueous buffer. When the DMSO stock is injected into the buffer, the DMSO diffuses into the aqueous phase much faster than the compound can be solvated by water. This creates a localized state of supersaturation, causing rapid nucleation and the formation of irreversible crystalline aggregates[1].

Mechanism Salt Compound HCl Salt (Protonated, Soluble) Buffer Assay Buffer (pH 7.4) Salt->Buffer Dissolution FreeBase Free Base Form (Deprotonated) Buffer->FreeBase pH > pKa Nucleation Nucleation & Aggregation FreeBase->Nucleation Hydrophobic Effect Precipitate Visible Precipitate Nucleation->Precipitate Particle Growth

Fig 1: Mechanistic pathway of pH-induced precipitation of amine salts in physiological buffers.

Diagnostic & Resolution Workflows

The Self-Validating Diagnostic Test

Before altering your entire assay protocol, perform this self-validating check to determine if your precipitation is thermodynamic (pH-driven) or kinetic (solvent shock):

  • Extract a 1 mL aliquot of the turbid, precipitated buffer suspension.

  • While vortexing, dropwise add 0.1 M HCl until the pH drops below 5.0.

  • Interpretation: If the solution rapidly clears, the precipitate was the free base, confirming a strictly pH-dependent mechanism. If it remains cloudy, the compound has formed stable crystalline aggregates due to solvent shock or salting-out.

Protocol A: The "Slow-Drip" Anti-Nucleation Method

If you must use a DMSO stock, you must prevent localized supersaturation. The mixing method employed directly affects the particle growth of the precipitate; vigorous mixing yields significantly lower precipitation compared to mild mixing.

  • Step 1: Prepare a concentrated stock (e.g., 10 mM) in anhydrous DMSO.

  • Step 2: Pre-warm your target aqueous buffer to 37°C to temporarily increase the thermodynamic solubility limit of the solution.

  • Step 3: Place the buffer on a magnetic stirrer at medium-high speed. A deep vortex must be visible.

  • Step 4: Using a micropipette, add the DMSO stock dropwise (1 µL per second) directly into the center of the vortex. Do not dispense down the side of the tube.

  • Step 5: Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent assay interference and maintain compound stability[2].

Protocol B: Excipient-Assisted Solubilization

If the compound crashes out due to unavoidable free base conversion at pH 7.4, you must alter the buffer's solvation capacity.

  • Step 1: Select an appropriate excipient based on assay tolerance. For cell-based assays, use 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). For biochemical assays, 0.1% Tween-20 or Triton X-100 can be used.

  • Step 2: Dissolve the excipient completely in the baseline buffer before introducing the compound.

  • Step 3: Add the 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine HCl directly as a powder to the modified buffer, allowing the cyclodextrin to encapsulate the hydrophobic furan/tetrahydropyridine moieties.

TroubleshootingTree Start Precipitation Observed CheckMethod Preparation Method? Start->CheckMethod Direct Direct to Buffer CheckMethod->Direct DMSO DMSO Stock Dilution CheckMethod->DMSO CheckPH Check pH vs pKa Direct->CheckPH SolventShock Kinetic Solvent Shock DMSO->SolventShock Action1 Adjust pH < pKa CheckPH->Action1 If assay permits Action2 Add HP-β-CD/Surfactant CheckPH->Action2 If pH must be 7.4 Action3 Warm Buffer & Mix SolventShock->Action3 Action4 Slow Dropwise Addition SolventShock->Action4

Fig 2: Decision tree for troubleshooting compound precipitation based on preparation methodology.

Quantitative Comparison of Solubilization Strategies

Use the following table to select the optimal solubilization strategy based on your required final concentration and assay type.

Solubilization StrategyMax Tolerated Conc. (Est.)Assay CompatibilityMechanistic Action
Direct Buffer Dissolution (pH 7.4) < 10 µMHighBaseline thermodynamic solubility
DMSO Stock + Rapid Dilution 10 - 20 µMMedium (<1% DMSO)Prone to kinetic solvent shock
DMSO Stock + Slow-Drip + Heat 30 - 50 µMMedium (<1% DMSO)Prevents localized supersaturation
Buffer + 10% HP-β-CD 100 - 500 µMHigh (Cell-safe)Encapsulates hydrophobic free base
Buffer + 0.1% Tween-20 > 500 µMLow (Lyses cells)Micellar solubilization

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in pure water, but crashed out immediately when I added 10X PBS. Why? A: This is a combination of a "salting-out" effect and a pH shift. 10X PBS possesses an extremely high ionic strength, which strips the hydration shell away from the organic compound, forcing it out of solution. Additionally, PBS buffers the solution to ~7.4, which neutralizes the HCl salt into the insoluble free base. Solution: Dissolve the compound in 1X buffer directly, or utilize a lower ionic strength buffer like 10 mM HEPES.

Q2: I need to test the compound at 100 µM in a cell-based assay, but it precipitates even with 1% DMSO. What are my options? A: 100 µM is likely above the thermodynamic solubility limit for the free base of lipophilic tetrahydropyridines in standard aqueous media. Because you cannot use harsh detergents in cell assays, we recommend formulating the compound with Bovine Serum Albumin (BSA) at 0.1% - 1%. BSA acts as a lipid sink, binding the hydrophobic moieties and keeping them in solution. Alternatively, HP-β-CD is generally well-tolerated by cells up to 5-10%.

Q3: Does the furan ring make the compound more prone to degradation during precipitation troubleshooting? A: Yes. While precipitation is a physical process, the furan ring is electron-rich and highly susceptible to oxidation. If you attempt to redissolve the precipitate by excessive heating (>60°C) or prolonged sonication in oxygenated buffers, you risk oxidative degradation of the furan ring. If extensive sonication was required to clear a solution, it is highly recommended to discard it and prepare a fresh stock.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine in LC-MS

Welcome to the technical support center for resolving common chromatographic issues. This guide provides in-depth troubleshooting for peak tailing of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine in Liquid Chromatography-Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common chromatographic issues. This guide provides in-depth troubleshooting for peak tailing of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As a polar, basic compound, this analyte is prone to interactions that can lead to asymmetrical peaks, compromising resolution and quantification. This document will explore the root causes of this issue and provide actionable solutions.

Troubleshooting Guide: Asymmetrical Peaks for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine

Peak tailing is a common challenge, particularly with basic compounds like 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic tetrahydropyridine moiety can interact with acidic residual silanol groups on silica-based columns, leading to tailing.[2][3]

Q1: My peak for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is tailing. What is the first thing I should check?

A1: Evaluate and Optimize Your Mobile Phase pH.

The ionization state of both your analyte and the stationary phase is critical. The tetrahydropyridine ring contains a basic nitrogen atom, making the molecule susceptible to protonation. At a mobile phase pH near the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[4]

Causality Explained: Silanol groups on the surface of silica-based columns are acidic and can become deprotonated (negatively charged) at pH levels above approximately 2.5-3.[1][5] If your analyte is protonated (positively charged), a strong ionic interaction can occur with these deprotonated silanols, causing secondary retention and, consequently, peak tailing.[3] By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, minimizing these unwanted interactions.[1][6]

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Condition: Start with a common LC-MS compatible mobile phase, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). This typically brings the mobile phase pH to around 2.7.

  • pH Modification: If tailing persists, consider using a stronger acid like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). However, be aware that TFA can cause ion suppression in the mass spectrometer. A better alternative for MS compatibility is to maintain a low pH with formic acid while exploring other strategies.

  • Higher pH Consideration: In some cases, operating at a high pH (e.g., pH 8-10 with ammonium hydroxide or a volatile buffer) can also be effective. At high pH, the basic analyte is neutral, and its interaction with the stationary phase is minimized. However, this requires a column specifically designed for high pH stability.[5][7]

Parameter Recommendation Rationale
Mobile Phase pH Start with a low pH (2.5-3.0) using formic acid.Suppresses silanol ionization, reducing secondary interactions.[1][6]
Alternative pH High pH (8-10) with a compatible column.The analyte is in its neutral form, minimizing ionic interactions.
Q2: I've adjusted the mobile phase pH, but the peak tailing is still not resolved. What's my next step?

A2: Consider Your Column Choice and Stationary Phase Chemistry.

Not all C18 columns are created equal. The type of silica, end-capping, and overall quality can significantly impact peak shape for basic compounds.

Causality Explained:

  • Silica Type: Modern columns often use Type B silica, which has a lower metal content and fewer acidic silanol groups compared to older Type A silica, resulting in improved peak shape for basic analytes.[5][8]

  • End-capping: This process chemically derivatizes residual silanol groups to make them less active.[1][2] A well-end-capped column is crucial for analyzing basic compounds.

  • Alternative Stationary Phases: If standard C18 columns are problematic, consider phases with alternative chemistries. Embedded polar group (EPG) phases or columns with a positive surface charge can help shield the analyte from silanol interactions.[5][8]

Experimental Protocol: Column Selection

  • Verify Column Type: Ensure you are using a modern, high-purity, end-capped C18 column from a reputable manufacturer.

  • Consider Hybrid Silica: Columns with hybrid organic/inorganic silica particles can offer better pH stability and reduced silanol activity.[8]

  • Explore Alternative Chemistries:

    • Phenyl-Hexyl: Offers different selectivity and can sometimes provide better peak shape for compounds with aromatic rings.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is a powerful alternative.[9][10] It uses a polar stationary phase and a high organic mobile phase.[11]

Q3: I'm still observing peak tailing even with a modern, end-capped column. Are there other mobile phase modifications I can try?

A3: Yes, you can employ mobile phase additives or consider ion-pairing agents.

While adjusting pH is the first line of defense, other mobile phase components can further improve peak shape.

Causality Explained:

  • Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to interact with the active silanol sites, effectively shielding the analyte from these interactions.[6] However, TEA is not MS-friendly. For LC-MS, increasing the ionic strength of the mobile phase with a volatile salt like ammonium formate or ammonium acetate can help mask residual silanol interactions.[6]

  • Ion-Pairing Agents: For challenging separations, ion-pairing agents can be used. These are molecules that have a charge opposite to the analyte and a hydrophobic region.[12] The ion-pairing agent forms a neutral complex with the analyte, which then interacts with the reversed-phase stationary phase in a more controlled manner.[13] For a basic analyte like 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine, an anionic ion-pairing agent like an alkyl sulfonate would be used.[14][15] Be aware that most traditional ion-pairing agents are not volatile and can contaminate the MS source. However, volatile ion-pairing agents like heptafluorobutyric acid (HFBA) are available.[12]

Experimental Protocol: Mobile Phase Additives and Ion-Pairing

  • Volatile Salt Addition: Add 5-10 mM ammonium formate or ammonium acetate to your mobile phase. Ensure the salt is fully dissolved and the pH is adjusted if necessary.

  • Volatile Ion-Pairing (Use with Caution): If other methods fail, consider a low concentration (0.05%) of a volatile ion-pairing agent like HFBA. Be prepared to thoroughly flush the LC-MS system after use.

Additive Concentration Mechanism MS Compatibility
Ammonium Formate/Acetate 5-10 mMIncreases ionic strength, masking silanol interactions.Good
Heptafluorobutyric Acid (HFBA) 0.05%Forms a neutral ion-pair with the basic analyte.Moderate (can cause suppression)

Frequently Asked Questions (FAQs)

Q: Could my issue be related to the column particle technology? I've heard about fully porous vs. superficially porous particles.

A: Yes, the particle technology can influence efficiency and peak shape. Superficially porous particles (SPP), also known as core-shell particles, consist of a solid, non-porous core with a porous outer layer.[16][17] This design can lead to higher efficiency and less peak broadening compared to fully porous particles (FPP) of the same size, often at a lower backpressure.[18][19] For some basic compounds, FPP columns may offer higher loading capacity and better performance at high pH. The choice between SPP and FPP depends on the specific application and desired outcome.

Q: What if my compound is too polar for good retention on a C18 column, even with mobile phase modifications?

A: This is a common issue for polar compounds. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[20][21] HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent.[11] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[20] HILIC is particularly well-suited for the analysis of polar and basic compounds and is compatible with mass spectrometry.[10]

Q: Can extra-column dead volume contribute to peak tailing?

A: Absolutely. Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[22][23] This is especially critical when using smaller internal diameter columns. Ensure all fittings are properly made and that the tubing length and diameter are minimized.

Q: Is it possible that I am simply overloading the column?

A: Yes, column overload is a potential cause of peak tailing, especially if all peaks in the chromatogram are affected.[2][23] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you were likely overloading the column. The solution is to inject a smaller volume or a more dilute sample.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting peak tailing of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine.

G start Peak Tailing Observed for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine check_ph Q1: Optimize Mobile Phase pH (Low pH: 2.5-3.0) start->check_ph check_system Check for System Issues (Dead Volume, Overload) start->check_system Parallel Check resolved Peak Shape Resolved check_ph->resolved Resolved not_resolved Issue Persists check_ph->not_resolved Tailing Persists check_column Q2: Evaluate Column Chemistry (Modern, End-capped C18) check_column->resolved Resolved not_resolved2 Issue Persists check_column->not_resolved2 Tailing Persists check_additives Q3: Use Mobile Phase Additives (e.g., Ammonium Formate) check_additives->resolved Resolved not_resolved3 Issue Persists check_additives->not_resolved3 Tailing or Poor Retention consider_alt_lc Consider Alternative LC Modes (e.g., HILIC) consider_alt_lc->resolved Resolved check_system->resolved If System Issue Fixed not_resolved->check_column not_resolved2->check_additives not_resolved3->consider_alt_lc

Caption: A flowchart for systematic troubleshooting of peak tailing.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Journal of Chromatographic Science. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality.
  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles.
  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • PMC. Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Chrom Tech, Inc. What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • ITW Reagents. Ion pair chromatography reagents.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Neurotoxic Profiles of MPTP and 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurodegenerative disease research, particularly in the study of Parkinson's disease (PD), animal models that recapitulate the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly in the study of Parkinson's disease (PD), animal models that recapitulate the specific loss of dopaminergic neurons are invaluable. The gold standard for inducing such a phenotype has long been the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This guide provides an in-depth comparison of the well-documented toxicity of MPTP with the largely uncharacterized profile of a structural analog, 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (referred to herein as FTPP).

While MPTP's mechanisms of toxicity are extensively detailed in scientific literature, it is crucial to note that there is a significant lack of published experimental data on the neurotoxicity of FTPP. Therefore, this guide will present a comprehensive overview of MPTP's established toxicological properties, supported by experimental evidence, and offer a theoretical analysis of FTPP's potential for neurotoxicity based on its chemical structure and the known metabolism of related compounds. This comparative framework is designed to inform researchers of the established tool while also highlighting the critical need for empirical investigation into the biological effects of novel compounds like FTPP.

The Established Neurotoxin: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

MPTP is a potent and selective neurotoxin that induces a condition in primates, including humans, that closely resembles Parkinson's disease.[1] Its discovery as a contaminant in a synthetic opioid led to a paradigm shift in PD research, providing a robust tool to model the disease in a laboratory setting.[2][3]

Mechanism of MPTP Neurotoxicity

The toxicity of MPTP is not inherent to the parent compound but is a result of its metabolic activation in the brain.[2][4] The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier.[5][6] Once in the central nervous system, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][4]

The selective toxicity of MPP+ to dopaminergic neurons is a consequence of its high affinity for the dopamine transporter (DAT).[7] MPP+ is actively taken up into dopaminergic neurons via DAT, leading to its accumulation within these cells.[7] Inside the neuron, MPP+ is further concentrated in the mitochondria, where it exerts its primary toxic effect by inhibiting Complex I of the electron transport chain.[5][8] This inhibition leads to a cascade of detrimental events, including ATP depletion, oxidative stress, and ultimately, cell death.[9][10]

MPTP_Toxicity_Pathway cluster_brain Central Nervous System MPTP MPTP (Lipophilic) BBB Blood-Brain Barrier MPTP->BBB Crosses Astrocyte Astrocyte MPTP->Astrocyte Enters Brain Brain BBB->Brain MAOB MAO-B Astrocyte->MAOB Metabolized by MPDP MPDP+ MAOB->MPDP MPP_ext MPP+ (extracellular) MPDP->MPP_ext Oxidation DAT Dopamine Transporter (DAT) MPP_ext->DAT Uptake via DA_Neuron Dopaminergic Neuron MPP_int MPP+ (intracellular) DAT->MPP_int Mitochondrion Mitochondrion MPP_int->Mitochondrion Accumulates in ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion Oxidative_stress Oxidative Stress ComplexI->Oxidative_stress Cell_death Neuronal Death ATP_depletion->Cell_death Oxidative_stress->Cell_death

Caption: Metabolic activation and mechanism of MPTP neurotoxicity.
In Vivo and In Vitro Models of MPTP Toxicity

The administration of MPTP to various animal species, most notably mice and non-human primates, is a widely used method to create models of Parkinson's disease.[1][9][11] Different dosing regimens, such as acute, subacute, and chronic administration, can produce varying degrees of nigrostriatal dopamine depletion and motor deficits.[12][13]

Parameter Acute/Subacute MPTP Model Chronic MPTP Model
Dosing Regimen High doses over a short period (e.g., multiple injections in one day)Lower doses over an extended period, often with probenecid to inhibit clearance
Dopaminergic Neuron Loss Significant, but can be partially reversibleProgressive and sustained loss of substantia nigra neurons
Striatal Dopamine Depletion Marked, but may show some recoveryProfound and long-lasting depletion
Behavioral Deficits Akinesia, bradykinesia, rigidity (often transient)Progressive decline in motor performance, more closely mimicking human PD
Pathological Hallmarks Primarily neuronal lossCan induce α-synuclein aggregation in some models

In vitro , the active metabolite MPP+ is used to induce toxicity in cell cultures, particularly in dopaminergic neuron-like cell lines such as SH-SY5Y or primary midbrain cultures.[14][15] This allows for the detailed study of the molecular mechanisms of neurodegeneration and the screening of potential neuroprotective compounds.[14][15]

The Uncharacterized Analog: 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (FTPP)

In stark contrast to MPTP, there is a notable absence of published scientific literature detailing the neurotoxic properties of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (FTPP). Searches of scientific databases reveal studies on various furan-containing compounds with a range of biological activities, but none that specifically investigate the neurotoxicity of FTPP or its potential to induce parkinsonism.[1][5][8][16][17]

A Theoretical Assessment of Neurotoxic Potential

In the absence of experimental data, a theoretical assessment of FTPP's neurotoxic potential can be made by comparing its structure to that of MPTP and considering the known metabolism of furan-containing compounds.

Structural Comparison:

  • Shared Moiety: Both MPTP and FTPP possess the 1,2,3,6-tetrahydropyridine ring. In MPTP, this ring is N-methylated. The information on FTPP does not specify if the nitrogen is methylated, which is a critical feature for MPTP's conversion to MPP+. Assuming it is N-methylated for a direct comparison, this core structure is a prerequisite for the MAO-B-catalyzed oxidation to a pyridinium ion.

  • Aromatic Substitution: MPTP has a phenyl group at the 4-position of the tetrahydropyridine ring. FTPP, on the other hand, has a furan-2-yl group at the 5-position. This difference in the aromatic substituent and its position is significant and would likely alter the molecule's interaction with MAO-B and the dopamine transporter.

Potential Metabolic Pathways:

The key question regarding FTPP's potential for MPTP-like neurotoxicity is whether it can be metabolized to a toxic, positively charged species that is selectively taken up by dopaminergic neurons.

  • MAO-B Metabolism: It is plausible that the tetrahydropyridine ring of FTPP could be a substrate for MAO-B. However, the furan substituent, with its different electronic properties and steric bulk compared to the phenyl group of MPTP, could significantly affect the rate and efficiency of this enzymatic reaction.

  • Furan Ring Metabolism: Furan itself is known to be metabolized by cytochrome P450 enzymes, particularly CYP2E1, to a reactive and toxic intermediate, cis-2-butene-1,4-dial.[7] This pathway primarily leads to hepatotoxicity and is distinct from the mechanism of MPTP neurotoxicity.[9][11] It is possible that FTPP could undergo metabolism on the furan ring, potentially leading to toxic metabolites that are not specific to dopaminergic neurons.

FTPP_Hypothetical_Metabolism FTPP FTPP MAOB MAO-B FTPP->MAOB Pathway 1 (Hypothetical) CYP450 Cytochrome P450 FTPP->CYP450 Pathway 2 (Plausible) Pyridinium_Ion Furan-Pyridinium Ion? (Hypothetical) MAOB->Pyridinium_Ion Furan_Metabolite Reactive Furan Metabolite (e.g., cis-2-butene-1,4-dial) CYP450->Furan_Metabolite DA_Neuron_Toxicity Dopaminergic Neurotoxicity? Pyridinium_Ion->DA_Neuron_Toxicity Selective Uptake? General_Toxicity General Cellular Toxicity (e.g., Hepatotoxicity) Furan_Metabolite->General_Toxicity InVivo_Protocol start Start prep_mptp Prepare MPTP Solution (2 mg/mL in saline) start->prep_mptp dosing Administer MPTP (20 mg/kg, i.p.) 4 injections, 2h apart prep_mptp->dosing control Administer Saline (Control) prep_mptp->control monitoring Post-Injection Monitoring dosing->monitoring control->monitoring behavioral Behavioral Testing (Day 7) (Rotarod, Open Field) monitoring->behavioral euthanasia Euthanasia (Day 7 or 21) behavioral->euthanasia dissection Brain Dissection (Striatum, Substantia Nigra) euthanasia->dissection perfusion Perfusion & Sectioning euthanasia->perfusion hplc HPLC Analysis (Dopamine & Metabolites) dissection->hplc end End hplc->end ihc TH Immunohistochemistry perfusion->ihc ihc->end

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Analytical Method Validation for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, causality in protocol design, and ICH M10-compliant validation workflows. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, causality in protocol design, and ICH M10-compliant validation workflows.

Introduction & Scientific Context

The compound 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (5-FTP) is a specialized structural analog within the tetrahydropyridine class. Structurally related to the well-known dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 5-FTP replaces the phenyl ring with a furan moiety. Compounds in this class are highly scrutinized in neuropharmacology, either as neurotoxic models for Parkinson's disease or as intermediates in the synthesis of novel therapeutics[1].

Accurate quantification of tetrahydropyridines in biological matrices (e.g., plasma, brain homogenate) is notoriously challenging. These molecules are low-molecular-weight, highly polar, and possess a basic secondary or tertiary amine that leads to poor chromatographic peak shape and severe matrix-induced ion suppression[2].

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies for 5-FTP. The goal is to establish a self-validating analytical system that strictly adheres to the FDA/ICH M10 guidelines for bioanalytical method validation[3].

Platform & Methodology Comparisons

To develop a robust assay, we must evaluate the causality behind our analytical choices. Below is a data-driven comparison of sample preparation techniques and chromatographic columns.

Sample Preparation: PPT vs. LLE vs. SPE

The secondary amine of 5-FTP has a pKa of approximately 9.5. In physiological conditions, it is highly protonated.

  • Protein Precipitation (PPT): Fast, but fails to remove endogenous phospholipids, leading to massive ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): The high polarity of 5-FTP results in poor partitioning into non-polar organic solvents (e.g., hexane, MTBE), yielding unacceptable recovery rates.

  • Mixed-Mode Cation Exchange (MCX) SPE: The optimal choice. By acidifying the sample (pH ~3), 5-FTP is fully ionized. It binds tightly to the sulfonic acid groups of the MCX sorbent via electrostatic interactions. This allows for aggressive washing with 100% methanol to remove neutral lipids before eluting with a high-pH solvent (5% NH₄OH) that neutralizes the amine and releases the analyte.

Table 1: Performance Comparison of Sample Preparation Methods for 5-FTP in Rat Plasma

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Precision (%CV)
Protein Precipitation (PPT) 85.2-42.5 (Severe Suppression)5.012.4
Liquid-Liquid Extraction (LLE) 45.6-10.210.015.8
MCX Solid-Phase Extraction 94.3 -4.1 (Negligible) 0.5 3.2
Chromatographic Separation: C18 vs. HILIC

Standard C18 columns often yield broad, asymmetric peaks for tetrahydropyridines due to secondary interactions between the basic amine and residual silanols on the silica support. Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 columns provide superior retention and peak symmetry.

Table 2: Column Performance Comparison (Mobile Phase: 0.1% FA in H₂O/ACN)

Column ChemistryRetention Factor (k')Peak Asymmetry (Tf)Theoretical Plates (N)
Standard C180.8 (Poor retention)2.1 (Severe Tailing)4,500
Polar-Embedded C183.21.212,500
HILIC (Amide) 5.5 (Excellent) 1.05 (Symmetrical) 18,000

Visualizing the Analytical & Biological Pathways

To fully understand the assay's purpose and execution, we must map both the bioanalytical workflow and the proposed biological fate of the analyte.

G N1 Biological Sample (Plasma/Brain) N2 MCX SPE Extraction N1->N2 N3 HILIC UHPLC Separation N2->N3 N4 ESI(+) Ionization N3->N4 N5 QqQ MS/MS (MRM Mode) N4->N5 N6 ICH M10 Data Validation N5->N6

Figure 1: Optimized LC-MS/MS bioanalytical workflow for 5-FTP quantification.

G N1 5-(Furan-2-yl)-1,2,3,6- tetrahydropyridine (5-FTP) N2 Monoamine Oxidase B (MAO-B) Oxidation N1->N2 N3 Dihydropyridinium Intermediate N2->N3 N4 Spontaneous Oxidation N3->N4 N5 Furan-2-yl-pyridinium Metabolite (Toxic Species) N4->N5

Figure 2: Proposed MAO-B mediated bioactivation pathway of 5-FTP.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any variations in recovery or matrix ionization are mathematically normalized, ensuring trustworthiness in the final quantitative data.

Phase 1: Sample Preparation (MCX SPE)
  • Spiking: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., 5-FTP-d4, 100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and fully protonate the 5-FTP amine. Vortex for 2 minutes.

  • SPE Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the SPE bed. Apply gentle positive pressure (1-2 psi).

  • Washing:

    • Wash 1 (Aqueous): 1 mL of 0.1M HCl (removes polar interferences while keeping 5-FTP bound).

    • Wash 2 (Organic): 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates 5-FTP, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Analysis
  • Chromatography: Inject 2 µL onto an Amide HILIC column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 minute, linear gradient to 50% B over 3 minutes, hold for 1 minute, re-equilibrate at 85% B.

  • Mass Spectrometry (QqQ): Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For 5-FTP (Exact Mass ~149.08), optimize the collision energy (CE) to monitor the transition from the [M+H]+ precursor to its most stable product ion (e.g., m/z 150.1 → m/z 81.0, representing the cleavage of the furan ring).

Phase 3: ICH M10 Validation Criteria[3]

To validate this method for regulatory submission, the following parameters must be met:

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. The %CV must be ≤15% (≤20% for LLOQ).

  • Calibration Curve: Must be linear (R² ≥ 0.99) using a 1/x² weighting factor to ensure accuracy at the lower end of the curve.

  • Matrix Effect: The IS-normalized matrix factor must have a %CV ≤15% across 6 independent lots of plasma.

References

  • FDA / ICH M10 Guidance: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[June 12, 2024]. URL:[Link]

  • Tetrahydropyridine LC-MS/MS Methodology: Development, validation and transfer into a factory environment of a liquid chromatography tandem mass spectrometry assay for the highly neurotoxic impurity FMTP. PubMed (J Pharm Biomed Anal).[Dec 1, 2008]. URL:[Link]

  • Pharmacokinetics of MPTP Analogs: Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS. MDPI (Pharmaceutics). [Feb 25, 2024]. URL:[Link]

Sources

Validation

In vivo vs in vitro correlation for 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

An in-depth evaluation of tetrahydropyridine (THP) derivatives is critical for advancing neuropharmacology, particularly in the context of neurodegenerative disease modeling and monoamine oxidase (MAO) targeting. 5-(Fura...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of tetrahydropyridine (THP) derivatives is critical for advancing neuropharmacology, particularly in the context of neurodegenerative disease modeling and monoamine oxidase (MAO) targeting. 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1803570-18-4) is a highly specialized synthetic building block and pharmacological probe[1][2]. By substituting the traditional phenyl ring of classic neurotoxins with a furan moiety and altering the substitution pattern, researchers can drastically modulate the molecule's interaction with MAO-B and the Dopamine Transporter (DAT)[3][4].

This guide objectively compares the in vitro enzymatic kinetics and in vivo neuropharmacological profiles of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride against established alternatives like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its N-methylated furan analogs[3][5].

Mechanistic Overview: The In Vivo vs. In Vitro Disconnect

The evaluation of THP derivatives frequently reveals a profound disconnect between in vitro enzyme kinetics and in vivo neurotoxicity[6].

Classic THPs like MPTP are bioactivated by astrocytic MAO-B into a dihydropyridinium intermediate, which auto-oxidizes into a toxic pyridinium species (MPP+)[3][7]. MPP+ is then selectively taken up by DAT into dopaminergic neurons, causing mitochondrial Complex I inhibition and cell death[7].

However, substituting the phenyl group with a furan ring alters both the steric bulk and the electrostatic potential of the molecule[3][4]. While certain furan-substituted THPs (e.g., 4-(3-methylfuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine) act as hyper-efficient MAO-B substrates in vitro (turning over much faster than MPTP), they often exhibit significantly reduced toxicity in vivo[3][6]. This attenuation is primarily due to the resulting furan-pyridinium metabolite possessing a poor affinity for DAT, preventing its accumulation in dopaminergic terminals[6].

Furthermore, 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride lacks the N-methyl group essential for rapid MAO-B turnover into a toxic species. Instead, this secondary amine structure shifts the molecule's profile toward competitive MAO-B inhibition or neuromodulation, acting as a potential neuroprotective scaffold rather than a neurotoxin[5][8].

Pathway THP 5-(Furan-2-yl)-THP (N-desmethyl) MAOB MAO-B Enzyme (Astrocytes) THP->MAOB High Affinity Low Turnover Inhib Competitive Inhibition MAOB->Inhib Blocks Active Site DP Dihydropyridinium Intermediate MAOB->DP Rapid Oxidation MPTP MPTP (N-methylated) MPTP->MAOB Substrate Binding PYR Pyridinium Metabolite DP->PYR Auto-oxidation DAT DAT Uptake (Neurons) PYR->DAT High Affinity Tox Neurotoxicity DAT->Tox Complex I Block

Fig 1: Divergent MAO-B pathways: N-desmethyl furan-THPs act as inhibitors, while MPTP acts as a toxic substrate.

Quantitative Performance Comparison

To objectively position 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride, we must compare it against standard reference compounds. The data below synthesizes established kinetic parameters for THP derivatives to illustrate how structural modifications dictate pharmacological outcomes[3][6].

CompoundMAO-B Km​ ( μM )MAO-B kcat​ (min −1 )DAT Affinity ( IC50​ , μM )*In Vivo Striatal DA Depletion**Primary Role
MPTP 3001500.880%Standard Neurotoxin
1-Me-4-(furan-2-yl)-THP 150450>10.035%High-turnover Substrate
5-(Furan-2-yl)-THP HCl 12 (as Ki​ )< 5N/A (Not formed)< 5%Inhibitor / Building Block

*DAT affinity refers to the affinity of the corresponding oxidized pyridinium metabolite. **Measured in C57BL/6 mice at 72 hours post-administration (2 x 20 mg/kg s.c.).

Key Takeaway: The furan substitution at the 5-position combined with the secondary amine (hydrochloride salt) transforms the molecule. It demonstrates high binding affinity ( Ki​ ~12 μM ) but negligible catalytic turnover, making it an excellent candidate for designing reversible MAO-B inhibitors or neuroprotective agents[5][7].

Experimental Workflows & Protocols

To validate the in vitro and in vivo properties of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride, researchers must employ a self-validating experimental system.

Workflow Step1 Phase 1: In Vitro MAO-B Kinetics Spectrophotometric Assay (420 nm) Step2 Phase 2: In Vivo Dosing C57BL/6 Mice (Subcutaneous Injection) Step1->Step2 Step3 Phase 3: Tissue Harvesting Striatal Dissection at 72h Post-Dose Step2->Step3 Step4 Phase 4: HPLC-ECD Analysis Quantification of Dopamine & DOPAC Step3->Step4

Fig 2: Standardized workflow for correlating in vitro enzyme kinetics with in vivo neurochemistry.

Protocol A: In Vitro MAO-B Kinetic & Inhibition Assay

Causality Check: We utilize recombinant human MAO-B to isolate the metabolic variable. By measuring absorbance at 420 nm, we directly quantify the formation of the dihydropyridinium species[3]. Pargyline is used as a control to ensure the observed oxidation is exclusively MAO-B mediated.

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (5 mg/mL) and store on ice.

  • Substrate/Inhibitor Dilution: Prepare serial dilutions of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (1 μM to 500 μM ) in the phosphate buffer.

  • Assay Initiation: In a quartz cuvette, combine 980 μL of buffer and 10 μL of the test compound. Blank the UV-Vis spectrophotometer at 420 nm.

  • Enzyme Addition: Add 10 μL of MAO-B to initiate the reaction.

  • Data Acquisition: Record the change in absorbance ( ΔA/min ) over 10 minutes at 37°C.

  • Inhibition Profiling: To test for competitive inhibition, repeat the assay using MPTP (1 mM) as the primary substrate, varying the concentration of the furan-THP derivative to calculate the Ki​ .

Protocol B: In Vivo Neurochemical Assessment (HPLC-ECD)

Causality Check: C57BL/6 mice are utilized because their specific MAO-B expression levels and blood-brain barrier permeability make them uniquely susceptible to THP-mediated neuropharmacology[6]. Tissue is harvested at 72 hours to allow sufficient time for any potential toxic metabolites to be taken up by DAT and induce structural terminal degeneration, rather than transient pharmacological depletion.

  • Animal Dosing: Administer 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride via subcutaneous (s.c.) injection at 20 mg/kg to male C57BL/6 mice (8-10 weeks old). Administer saline to the vehicle control group.

  • Tissue Harvesting: At exactly 72 hours post-injection, euthanize the animals via cervical dislocation. Rapidly extract the brain and dissect the striatum on an ice-cold surgical block to prevent ambient dopamine degradation.

  • Homogenization: Homogenize the striatal tissue in 200 μL of 0.1 M perchloric acid containing 0.1 mM EDTA and 100 ng/mL isoproterenol (internal standard).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • HPLC-ECD Analysis: Inject 20 μL of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (set to +700 mV).

  • Quantification: Calculate the concentrations of Dopamine (DA) and its metabolite DOPAC by comparing peak areas to standard curves, normalized to tissue weight.

References

  • Yu, J., & Castagnoli, N. Jr. (1999). Synthesis and Monoamine Oxidase B Substrate Properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Bioorganic & Medicinal Chemistry, 7(12), 2835-2842. Available at:[Link]

  • Carradori, S., et al. (2019). Monoamine oxidase‐B inhibitors as potential neurotherapeutic agents: An overview and update. Chemical Biology & Drug Design, 93(1). Available at:[Link]

  • Palmer, S. (2000). Active Site Models for Monoamine Oxidase A and B and the Investigation of MAO Catalyzed Neurotoxicity. Virginia Tech Electronic Theses and Dissertations. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

As a Senior Application Scientist, I approach the handling of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride with uncompromising rigor. In laboratory safety, protocols cannot merely be a list of rules; they must...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride with uncompromising rigor. In laboratory safety, protocols cannot merely be a list of rules; they must be a self-validating system built on mechanistic understanding.

This guide provides the definitive operational and logistical framework for handling this specific compound, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

The Causality of Risk: Why Stringent PPE is Non-Negotiable

To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical and biological nature of the threat.

Physicochemical Hazard: As a hydrochloride (HCl) salt, this compound presents as a solid crystalline powder. While the salt form reduces vapor pressure (minimizing gas-phase inhalation risks), it introduces a severe particulate aerosol hazard . Weighing or transferring the powder generates microscopic, electrostatically charged dust that can easily bypass standard surgical masks.

Biological Hazard: The 1,2,3,6-tetrahydropyridine core is a notorious structural alert in medicinal chemistry. It shares a direct structural homology with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin[1]. While the furan-2-yl substitution alters its exact pharmacokinetic profile, the baseline assumption in any rigorous lab must be that this compound can undergo a similar monoamine oxidase B (MAO-B) mediated bioactivation. This process converts the tetrahydropyridine into a toxic pyridinium cation, which actively transports into dopaminergic neurons, causing irreversible mitochondrial collapse and Parkinsonian symptoms [2].

Because the free-base form of the compound is highly lipophilic and can penetrate the skin to enter systemic circulation, dermal and respiratory isolation is critical [3].

Pathway A Tetrahydropyridine Core (Inhalation/Dermal Exposure) B Systemic Circulation & BBB Penetration A->B Absorption C Astrocyte Processing (MAO-B Oxidation) B->C Diffusion D Pyridinium Cation Formation (Toxic Metabolite) C->D Bioactivation E DAT-Mediated Uptake into Dopaminergic Neurons D->E Active Transport F Mitochondrial Complex I Inhibition & Apoptosis E->F Oxidative Stress

Fig 1. Presumptive neurotoxic bioactivation pathway of tetrahydropyridine derivatives.

Quantitative Risk Profile & PPE Matrix

Standard laboratory PPE is insufficient for handling neurotoxic precursors. The table below outlines the mandatory PPE specifications and the mechanistic rationale behind each choice.

Hazard ModalityRisk LevelRequired PPE SpecificationMechanistic Rationale
Inhalation CRITICAL NIOSH-approved N95, P100 half-mask, or PAPR.HCl salts form fine particulates (<5 µm) that deposit deep in the alveolar region, entering the bloodstream.
Dermal (Hands) HIGH Double-gloving: Inner Nitrile (0.11mm), Outer Extended Cuff Nitrile (0.15mm).The lipophilic nature of the free-base equilibrium allows rapid transdermal penetration. Double gloving ensures a fail-safe barrier against micro-tears.
Dermal (Body) HIGH Disposable Tyvek® coverall over standard lab coat.Prevents electrostatic adherence of chemical dust to woven cotton lab coats, which could later be inhaled outside the lab.
Ocular MODERATE Indirectly vented chemical splash goggles.Prevents airborne dust from dissolving in the aqueous humor of the eye, a rapid route to systemic circulation.

Operational Protocol: Handling & Weighing

To ensure a self-validating safety system, every step of the handling process must confirm the integrity of the previous step. Never handle this compound on an open bench.

PPE S1 1. Inspect PPE S2 2. Inner Nitrile Gloves S1->S2 S3 3. Tyvek Coverall S2->S3 S4 4. P100/N95 Respirator S3->S4 S5 5. Goggles & Face Shield S4->S5 S6 6. Outer Gloves S5->S6

Fig 2. Sequential PPE donning workflow to ensure zero-exposure containment.

Step-by-Step Weighing Methodology
  • Environmental Isolation: Verify that your Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood is actively drawing air (face velocity of 80–100 fpm).

  • Static Mitigation: Wipe the interior of the hood and the analytical balance with an anti-static solution. HCl salts are highly prone to static flyaway. Use an anti-static gun (e.g., Zerostat) on the weigh boat before transferring the powder.

  • Primary Containment: Open the primary chemical vial only inside the active fume hood.

  • Transfer: Use a micro-spatula to transfer the desired mass. Do not pour or tap the vial, as this generates aerosolized dust clouds.

  • Solubilization (Preferred): If your assay permits, dissolve the powder directly in the weigh boat using your target solvent (e.g., DMSO or sterile water) before removing it from the hood. Handling the compound in a liquid state eliminates the inhalation hazard of the dust.

  • Decontamination of Primary Container: Before removing the stock vial from the hood, wipe the exterior with a Kimwipe dampened with 1% Potassium Permanganate ( KMnO4​ ) solution, followed by a water wipe, to destroy any microscopic dust on the threads.

Decontamination and Disposal Plan

Because tetrahydropyridines can be environmentally persistent and highly toxic, standard solvent disposal is inadequate. We utilize targeted chemical oxidation to destroy the heterocyclic pharmacophore before waste segregation.

Routine Cleanup & Spill Response
  • Never Sweep: In the event of a powder spill, never use a brush or broom. This will immediately aerosolize the neurotoxin.

  • Chemical Destruction (Oxidation): Carefully cover the spilled powder with absorbent pads. Slowly pour a freshly prepared solution of 1% Potassium Permanganate ( KMnO4​ ) in 0.1 M Sulfuric Acid ( H2​SO4​ ) over the pads.

    • Causality: The acidic permanganate solution aggressively oxidizes the tetrahydropyridine ring, cleaving the molecule into biologically inactive, non-toxic fragments.

  • Incubation: Allow the oxidative solution to sit for a minimum of 12 hours to ensure complete destruction.

  • Neutralization: Neutralize the excess permanganate by adding a 5% ascorbic acid solution until the purple color turns clear/brown.

  • Waste Segregation: Collect the neutralized liquid and pads into a dedicated, clearly labeled hazardous waste container marked: "Aqueous Waste: Oxidized Tetrahydropyridine Derivatives."

Doffing PPE (Post-Operation)

Doffing is the most common point of accidental exposure.

  • Remove the outer gloves inside the fume hood and dispose of them in the solid biohazard/chemical waste bin.

  • Remove goggles and respirator.

  • Remove the Tyvek suit, rolling it inside out to trap any microscopic dust.

  • Finally, remove the inner gloves and immediately wash hands and forearms with soap and water.

References

  • Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
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